Methyl 4-methyl-1H-pyrrole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-8-4-6(5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMYWJRJTQUXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570863 | |
| Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40318-15-8 | |
| Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Methyl 4-methyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound belonging to the pyrrole class. Pyrrole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside a plausible experimental protocol for its synthesis and characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 40318-15-8 | |
| Physical Form | Solid | |
| Purity | 95% | |
| InChI Key | CXMYWJRJTQUXQD-UHFFFAOYSA-N | |
| Melting Point | Not available | [1][2] |
| Boiling Point | Not available | [1][2] |
| Solubility | Not available | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible synthesis can be adapted from general methods for preparing substituted pyrroles, such as the Hantzsch pyrrole synthesis or variations thereof.
Hypothetical Synthesis of this compound:
Reaction Scheme: A potential synthetic route could involve the reaction of an appropriate β-ketoester with an α-haloketone and ammonia or a primary amine. For the target molecule, this could involve the reaction of methyl acetoacetate with 2-chloroacetone in the presence of an ammonia source.
Materials:
-
Methyl acetoacetate
-
2-Chloroacetone
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
To a solution of methyl acetoacetate (1 equivalent) and 2-chloroacetone (1 equivalent) in ethanol, add ammonium acetate (1.5 equivalents) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization: The structure and purity of the synthesized compound would be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To determine the melting point and assess purity.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like this compound.
Hypothetical Signaling Pathway Involvement
While there is no specific information on the biological activity or signaling pathway involvement of this compound, many pyrrole derivatives are known to interact with biological targets. The following diagram illustrates a hypothetical signaling pathway where a pyrrole-containing compound could act as an inhibitor of a protein kinase, a common mechanism of action for such molecules.
References
Spectroscopic and Synthetic Profile of Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a potential synthetic route for Methyl 4-methyl-1H-pyrrole-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of spectroscopy and known synthetic methodologies for structurally related pyrrole derivatives to offer a comprehensive profile for research and development purposes.
Spectroscopic Data Analysis
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of closely related compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~7.2 - 7.4 | d | ~2.5 - 3.5 |
| H-5 | ~6.5 - 6.7 | d | ~2.5 - 3.5 |
| NH (H-1) | ~8.0 - 9.0 | br s | - |
| -OCH₃ | ~3.7 - 3.8 | s | - |
| 4-CH₃ | ~2.1 - 2.3 | s | - |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 170 |
| C-2 | ~120 - 125 |
| C-3 | ~115 - 120 |
| C-4 | ~125 - 130 |
| C-5 | ~110 - 115 |
| -OCH₃ | ~50 - 55 |
| 4-CH₃ | ~10 - 15 |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic/Alkene) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1680 - 1710 | Strong |
| C=C Stretch (Pyrrole ring) | 1500 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| Fragment Ion | Predicted m/z | Significance |
| [M]⁺ | 139 | Molecular Ion |
| [M - OCH₃]⁺ | 108 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 80 | Loss of carbomethoxy radical |
Ionization method: Electron Ionization (EI).
Proposed Synthetic Protocol
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted pyrroles, such as the Hantzsch pyrrole synthesis, followed by esterification.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Methodology (Hypothetical)
Step 1: Synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid
This step would involve a variation of a multicomponent reaction, such as the Hantzsch synthesis, which is a common method for preparing substituted pyrroles.
-
Reaction Setup: To a solution of an appropriate β-ketoester (e.g., methyl acetoacetate) in a suitable solvent like ethanol or acetic acid, add an α-halo ketone or aldehyde equivalent and an ammonia source (e.g., ammonium acetate).
-
Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrrole carboxylic acid.
Step 2: Esterification to this compound
The obtained carboxylic acid would then be esterified.
-
Reaction Setup: The crude 4-methyl-1H-pyrrole-3-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added.
-
Reaction Conditions: The mixture is heated under reflux for several hours. The reaction progress is monitored by TLC.
-
Work-up and Isolation: Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for spectroscopic analysis of a synthesized compound.
This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Researchers are encouraged to use this information as a starting point for their experimental design and data interpretation. Direct experimental verification of the predicted data is recommended upon successful synthesis of the compound.
An In-depth Technical Guide to the NMR Analysis of Methyl 4-methyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 4-methyl-1H-pyrrole-3-carboxylate. Due to the limited availability of specific experimental data for the methyl ester, this guide utilizes data from its close structural analog, Ethyl 4-methyl-1H-pyrrole-3-carboxylate, as a predictive model. The principles and methodologies outlined herein are fundamental for the structural elucidation and purity assessment of this and similar heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Predicted NMR Data for this compound
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on the analysis of analogous compounds and established principles of NMR spectroscopy.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.3 | d | ~2.5 |
| H-5 | ~6.5 | d | ~2.5 |
| OCH₃ | ~3.8 | s | - |
| 4-CH₃ | ~2.2 | s | - |
| N-H | ~8.0-9.0 | br s | - |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-2 | ~125 |
| C-5 | ~115 |
| C-3 | ~118 |
| C-4 | ~120 |
| OCH₃ | ~51 |
| 4-CH₃ | ~12 |
Experimental Protocols
A standardized protocol for the acquisition of NMR spectra is crucial for ensuring data quality and reproducibility.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure no solid particles remain.
-
Transfer: Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly according to the spectrometer's guidelines.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to a minimum of 8, increasing as needed for better signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans to a minimum of 1024, as the ¹³C nucleus has a low natural abundance.
-
Set the relaxation delay (d1) to 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Visualization of Molecular Structure and NMR Workflow
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for NMR analysis.
A Technical Guide to Determining the Solubility of Methyl 4-methyl-1H-pyrrole-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: A Template for Your Findings
To ensure that experimentally determined solubility data is recorded in a clear, structured, and comparable manner, the following table template should be utilized. This format allows for easy comparison of solubility across different organic solvents and at various temperatures.
Table 1: Quantitative Solubility of Methyl 4-methyl-1H-pyrrole-3-carboxylate
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | |||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | |||
| ... (add other solvents as needed) |
Experimental Protocol: Quantitative Solubility Determination
The following protocol details the widely used "shake-flask" method for determining the thermodynamic solubility of a compound.[1][2][3] This is followed by two common analytical techniques for quantifying the dissolved solute: gravimetric analysis and High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
For Gravimetric Analysis: Evaporating dishes, oven
-
For HPLC Analysis: HPLC system with a suitable detector (e.g., UV), appropriate column, mobile phase, and standards.
Procedure: Sample Preparation (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.[2][3]
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The vials should be agitated for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change between time points).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a vial for dilution (for HPLC analysis). This step is critical to remove any undissolved solid particles.[4]
Procedure: Quantification
Option A: Gravimetric Analysis [5][6][7][8]
-
Sample Weighing: Accurately weigh the filtered saturated solution.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Drying to Constant Weight: Dry the residue in the oven until a constant weight is achieved.
-
Final Weighing: Allow the dish to cool in a desiccator and then weigh it accurately to determine the mass of the dissolved solid.
-
Calculation:
-
Mass of dissolved solute = (Weight of dish with dry solid) - (Weight of empty dish)
-
Mass of solvent = (Weight of dish with solution) - (Weight of dish with dry solid)
-
Solubility can then be expressed in grams per 100 mL or other units by using the density of the solvent.
-
Option B: HPLC Analysis [4][9][10]
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
Physicochemical Properties of Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Technical Overview
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. This technical guide addresses the available data on the melting and boiling points of pyrrole derivatives, with a specific focus on the challenges in sourcing data for "Methyl 4-methyl-1H-pyrrole-3-carboxylate."
Comparative Physicochemical Data
The following table summarizes the melting and boiling points of several related pyrrole carboxylate derivatives. It is crucial to note that these are distinct molecules, and their properties may not be predictive of this compound.
| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| Methyl 1H-pyrrole-3-carboxylate | 2703-17-5 | 85 - 89[1][2] | Not available[1] |
| 1-Methyl-1H-pyrrole-3-carboxylic acid | 36929-61-0 | Not available | 276.6 (at 760 mmHg) |
| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | Not available | 156 - 157[3] | Not available |
Experimental Protocols for Determination of Melting and Boiling Points
Standard laboratory procedures for determining the melting and boiling points of organic compounds are well-established. The following are generalized experimental protocols that would be suitable for the characterization of this compound.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting range is approached.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.
Boiling Point Determination (Distillation Method)
-
Apparatus Setup: A small quantity of the liquid sample is placed in a distillation flask, along with boiling chips to ensure smooth boiling. The flask is fitted with a condenser, a thermometer, and a collection vessel.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before being cooled and condensed back into a liquid.
-
Equilibrium: The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point of the substance at the given atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph or appropriate formula is used to correct the observed boiling point to the normal boiling point.
Workflow for Physicochemical Characterization
The general workflow for determining the key physical properties of a newly synthesized or acquired chemical compound is outlined in the diagram below.
Due to the lack of specific data for this compound, further experimental investigation is required to definitively determine its melting and boiling points. The protocols and workflow described provide a standard framework for such an investigation.
References
Navigating the Stability and Storage of Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-methyl-1H-pyrrole-3-carboxylate, a key building block in medicinal chemistry and materials science, requires careful handling and storage to ensure its integrity and the reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the known stability profile and recommended storage conditions for this compound, drawing from available safety and supplier data.
Recommended Storage and Handling Protocols
Proper storage is paramount to prevent the degradation of this compound. The primary recommendation is to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[1][2] To further mitigate potential degradation from atmospheric components, storage under an inert atmosphere is also advised.
It is crucial to avoid exposure to heat, flames, and sparks. The compound should also be kept away from strong oxidizing agents, as these can trigger exothermic reactions and compromise the sample's purity.[3] While specific quantitative data on degradation pathways is limited in publicly available literature, thermal decomposition is known to produce hazardous byproducts, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4]
Summary of Storage and Stability Parameters
| Parameter | Recommendation/Information | Source(s) |
| Storage Temperature | Room Temperature | [1][5] |
| Atmosphere | Sealed in dry conditions; Inert atmosphere recommended | [1][6] |
| Physical Form | Solid | [1] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Conditions to Avoid | Heat, flames, and sparks | [3] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides | [3][4] |
Logical Workflow for Handling and Storage
The following diagram outlines the decision-making process for the appropriate handling and storage of this compound upon receipt and during its use in the laboratory.
Caption: Decision workflow for handling and storage.
Experimental Protocols
Protocol for Accelerated Stability Study:
-
Sample Preparation: Accurately weigh samples of this compound into several vials of a suitable inert material (e.g., amber glass).
-
Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) and relative humidity levels (e.g., 75% RH). Include a control group stored under the recommended conditions (room temperature, dry). For photosensitivity testing, expose samples to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the purity of the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
-
Data Evaluation: Quantify the amount of the parent compound remaining and any major degradation products. This data can be used to determine the degradation kinetics and estimate the shelf life of the compound under different conditions.
Caution: This is a generalized protocol and should be adapted based on the specific analytical capabilities and the intended application of the compound. All handling should be performed in accordance with good laboratory practices and the safety information provided in the material safety data sheet (MSDS). The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[3]
References
- 1. This compound | 40318-15-8 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. CAS#:1196-90-3 | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Chemsrc [chemsrc.com]
- 4. fishersci.fr [fishersci.fr]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 2703-17-5|Methyl 1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Methyl 4-methyl-1H-pyrrole-3-carboxylate" CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details its chemical identity, physical properties, and insights into its synthesis and biological significance, presented in a format tailored for scientific and research applications.
Core Chemical Identity
This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules.[1] The presence of both a methyl and a methyl carboxylate group on the pyrrole ring suggests its potential as a versatile building block in organic synthesis and medicinal chemistry.
A summary of its key chemical identifiers is provided in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 40318-15-8 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₉NO₂ | |
| Linear Formula | C₇H₉NO₂ | |
| InChI | 1S/C7H9NO2/c1-5-3-8-4-6(5)7(9)10-2/h3-4,8H,1-2H3 | |
| InChI Key | CXMYWJRJTQUXQD-UHFFFAOYSA-N | |
| Physical Form | Solid |
Physicochemical Properties and Safety Data
In terms of safety, the compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures, including the use of personal protective equipment, should be observed when handling this chemical.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the surveyed literature, general methods for the synthesis of substituted pyrrole-3-carboxylic acid derivatives provide a strong foundation for its preparation. The Hantzsch pyrrole synthesis and its variations are common routes to such compounds.[2]
One adaptable, modern approach is the one-step continuous flow synthesis, which has been successfully employed for various pyrrole-3-carboxylic acids.[2][3] This method typically involves the reaction of a β-ketoester, an amine, and a 2-haloketone. For the synthesis of this compound, a potential synthetic workflow could be conceptualized as follows:
Caption: Conceptual synthetic pathway for this compound.
A general experimental protocol based on related syntheses could involve the following steps:
-
Reaction Setup: A solution of an appropriate β-ketoester (e.g., methyl acetoacetate) and an amino-alkene precursor in a suitable solvent (e.g., DMF) is prepared in a reaction vessel.
-
Addition of Reagents: A base (e.g., DBU or another non-nucleophilic base) is added, followed by the dropwise addition of a halogenating agent or a pre-formed α-haloketone.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the desired this compound.
Biological Activity and Potential Applications
The biological activities of the specific compound, this compound, have not been extensively reported. However, the broader class of pyrrole derivatives is well-known for a wide spectrum of pharmacological properties.[1][4] These include antibacterial, antifungal, anti-inflammatory, and anticancer activities.[5][6]
The pyrrole-3-carboxylic acid scaffold, in particular, is a key structural motif in several commercially successful drugs, such as the cholesterol-lowering agent Atorvastatin and the anticancer drug Sunitinib.[7] The diverse biological activities of this class of compounds can be attributed to the ability of the pyrrole ring and its substituents to interact with various biological targets.
Caption: General biological activities of the pyrrole class of compounds.
Given its structural similarity to these biologically active molecules, this compound represents a valuable scaffold for further chemical modification and investigation in drug discovery programs. Its potential as a precursor for more complex molecules makes it a compound of significant interest for medicinal chemists and pharmacologists. Further research is warranted to elucidate the specific biological profile and potential therapeutic applications of this compound.
References
- 1. A review article on biological importance of pyrrole [wisdomlib.org]
- 2. syrris.com [syrris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]
An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Substituted Pyrroles
The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern on the pyrrole ring dictates its chemical properties and biological function, making the development of efficient synthetic routes to variously substituted pyrroles a cornerstone of medicinal chemistry. Methyl 4-methyl-1H-pyrrole-3-carboxylate, with its ester and methyl functionalities, is a key intermediate for creating more elaborate molecular architectures.
Historical Perspective: Plausible Initial Synthetic Routes
The synthesis of the pyrrole nucleus has been a subject of extensive research for over a century. Two classical methods, the Hantzsch and Paal-Knorr syntheses, are highly relevant to the probable first preparations of this compound.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis, first reported by Arthur Hantzsch, is a versatile method for preparing substituted pyrroles.[4] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. For the synthesis of this compound, this would involve the reaction of methyl acetoacetate, a derivative of 2-halopropanal, and ammonia.
Logical Workflow for Hantzsch Synthesis:
Caption: Generalized workflow for the Hantzsch synthesis of the target molecule.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis provides a straightforward route to pyrroles from 1,4-dicarbonyl compounds and ammonia or primary amines. This method is known for its reliability and high yields. The key challenge for its application in the synthesis of this compound would be the preparation of the requisite 1,4-dicarbonyl precursor.
Logical Workflow for Paal-Knorr Synthesis:
Caption: Generalized workflow for the Paal-Knorr synthesis of the target molecule.
Modern Synthetic Applications and Protocols
While the initial discovery remains elusive, "this compound" is utilized in modern organic synthesis, particularly in the development of novel pharmaceuticals. Patent literature provides examples of its use as a reactant.
Documented Use in Patent Literature
A notable application of this compound is found in its use as a starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. For instance, it has been used in the preparation of substituted 1H-pyrrole derivatives for the development of acid secretion inhibitors.[5][6]
Experimental Protocol: Synthesis of Methyl 2-bromo-4-methyl-1H-pyrrole-3-carboxylate
This protocol is adapted from a reference example in the patent literature, demonstrating a common transformation of the title compound.[5][7]
-
Materials:
-
This compound (1.0 g)
-
N-bromosuccinimide (1.28 g)
-
Appropriate solvent (e.g., chloroform or carbon tetrachloride)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add N-bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Quantitative Data from a Representative Synthesis:
| Parameter | Value | Reference |
| Starting Material | This compound (1.0 g) | [5][7] |
| Reagent | N-bromosuccinimide (1.28 g) | [5][7] |
| Product | Methyl 2-bromo-4-methyl-1H-pyrrole-3-carboxylate | [5][7] |
| Yield | 489 mg (31%) | [5][7] |
| Appearance | Pale-yellow solid | [5][7] |
Experimental Workflow for Bromination:
Caption: Step-by-step workflow for the bromination of the title compound.
Conclusion
This compound is a valuable heterocyclic building block with a synthetic history likely rooted in classical methodologies such as the Hantzsch and Paal-Knorr syntheses. While the seminal publication of its first synthesis is not readily apparent in modern databases, its continued use in the patent literature for the preparation of complex, biologically active molecules underscores its importance in contemporary drug discovery and development. The provided synthetic protocols and workflows offer a practical guide for researchers working with this versatile compound.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. US7977488B2 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]
- 6. EP1919865B1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Potential Biological Activities of Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methyl-1H-pyrrole-3-carboxylate is a small heterocyclic molecule belonging to the pyrrole class of compounds. While specific biological activity data for this exact molecule is not extensively available in peer-reviewed literature, the pyrrole-3-carboxylate scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. This technical guide consolidates the known biological activities of structurally related pyrrole-3-carboxylate and pyrrole-3-carboxamide derivatives to infer the potential therapeutic applications of this compound. The available data strongly suggest that this class of compounds warrants further investigation for its potential antimicrobial and anticancer properties. This document provides a comprehensive overview of the relevant chemical synthesis, experimental protocols for biological evaluation, and a summary of the quantitative data from related compounds to guide future research endeavors.
Introduction
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and synthetic molecules with significant biological activities.[1] Derivatives of pyrrole-3-carboxylic acid, in particular, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological profiles, which include antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2] Prominent drugs such as Atorvastatin and Sunitinib, which feature a pyrrole core, underscore the therapeutic potential of this heterocyclic system.[3]
This guide focuses on the potential biological activities of this compound by examining the established activities of its structural analogs. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic promise of this specific molecule.
Synthesis
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common and versatile method is the Van Leusen pyrrole synthesis. This reaction involves the condensation of a ketone with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the pyrrole ring.
A representative synthetic workflow for a substituted pyrrole-3-carboxylate is depicted below:
Caption: General workflow for the Van Leusen synthesis of pyrrole derivatives.
Potential Biological Activities
Based on the activities of structurally similar compounds, this compound is predicted to exhibit antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal activities of pyrrole-3-carboxylate and pyrrole-3-carboxamide derivatives. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes.
Table 1: Antimicrobial Activity of Structurally Related Pyrrole Derivatives
| Compound/Derivative Class | Target Organism | Activity (MIC/IC50) | Reference |
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Staphylococcus spp. | Appreciable activity | [4] |
| Pyrrolamide derivatives | Staphylococcus aureus | MIC: 4 µg/mL | [5] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC: 0.7 µg/mL | [5] |
| 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate | Mycobacterium tuberculosis H37Ra | MIC: 77 µM | [5] |
Anticancer Activity
The pyrrole scaffold is a key component of several anticancer agents. Derivatives of pyrrole-3-carboxylic acid have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases such as EGFR and VEGFR.[6]
Table 2: Anticancer Activity of Structurally Related Pyrrole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 / % Growth Inhibition) | Reference |
| 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives | MDA-MB-435 (Melanoma) | 62.46% inhibition at 10 µM | [7] |
| 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives | MDA-MB-468 (Breast) | 40.24% inhibition at 10 µM | [7] |
| 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives | Various cancer cell lines | Similar to Paclitaxel | [3] |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Various cancer cell lines | 50.21-108.37% inhibition at 10 µM | [8] |
Experimental Protocols
While specific protocols for this compound are not available, the following are representative methodologies for the synthesis and biological evaluation of analogous pyrrole derivatives.
General Synthesis of a Pyrrole-3-Carboxylate Derivative
This protocol is adapted from the Van Leusen pyrrole synthesis.
-
To a solution of an appropriate ketone (1.0 eq) in a suitable solvent (e.g., a mixture of DMSO and ether), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of tosylmethyl isocyanide (TosMIC) (1.05 eq) in the same solvent dropwise.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrole-3-carboxylate.
Caption: A typical experimental workflow for the synthesis of a pyrrole derivative.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity (Microbroth Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways affected by this compound have not been elucidated, related pyrrole derivatives have been shown to act as inhibitors of various protein kinases.[6] Kinase inhibition is a well-established mechanism for anticancer therapy. For example, inhibition of receptor tyrosine kinases like EGFR and VEGFR can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
A hypothetical signaling pathway that could be targeted by a pyrrole-based kinase inhibitor is illustrated below:
Caption: A potential signaling pathway inhibited by a pyrrole-based kinase inhibitor.
Conclusion and Future Directions
While direct biological data for this compound is currently lacking, the extensive research on structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The pyrrole-3-carboxylate scaffold has consistently demonstrated significant biological activity, making it a promising starting point for the development of new therapeutic agents.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a panel of bacterial, fungal, and cancer cell lines would be a critical first step. Subsequent studies could then elucidate its mechanism of action and explore its potential in in vivo models. The information compiled in this guide serves as a valuable resource to stimulate and direct these future research efforts.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7427496B2 - Anti-cancer compounds - Google Patents [patents.google.com]
- 7. EP1601357A4 - HETEROCYCLIC KINASE INHIBITORS: METHODS OF USE AND SYNTHESIS - Google Patents [patents.google.com]
- 8. WO2006012642A2 - Pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]
The Discovery and Development of Methyl 4-methyl-1H-pyrrole-3-carboxylate Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of pyrrole-containing compounds, derivatives of Methyl 4-methyl-1H-pyrrole-3-carboxylate have emerged as a promising class of molecules with diverse therapeutic potential. These compounds have been investigated for their activities as kinase inhibitors, calcium channel modulators, and anticancer agents, among others.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives and their analogs, offering valuable insights for researchers and professionals in the field of drug development.
The strategic importance of the pyrrole-3-carboxylate moiety is underscored by its presence in blockbuster drugs such as Atorvastatin.[4] The versatility of the pyrrole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities to achieve desired therapeutic effects. This guide will delve into established synthetic methodologies for accessing these derivatives, present quantitative biological data in a structured format, and provide detailed experimental protocols for key assays. Furthermore, it will visualize the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for the exploration of this important chemical space.
Synthetic Strategies for Pyrrole-3-carboxylate Derivatives
The synthesis of substituted pyrroles is a well-established field in organic chemistry, with several named reactions providing reliable routes to this heterocyclic core. The Hantzsch and Paal-Knorr pyrrole syntheses are two of the most classical and versatile methods employed for the preparation of pyrrole-3-carboxylate derivatives.[5][6]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6] This method is particularly useful for the preparation of highly substituted pyrroles. A solid-phase adaptation of the Hantzsch synthesis has been developed for the efficient generation of pyrrole-3-carboxamide libraries.[7]
Conceptual Workflow for Hantzsch Pyrrole Synthesis:
Caption: Generalized workflow of the Hantzsch pyrrole synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis provides a straightforward route to pyrroles through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[2][8] This method is valued for its operational simplicity and the ready availability of the starting materials.[2]
Conceptual Workflow for Paal-Knorr Pyrrole Synthesis:
Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have demonstrated a remarkable range of biological activities. The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds in different therapeutic areas.
Calcium Channel Modulation
A notable discovery in this class is FPL 64176 (Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate), a potent calcium channel activator.[2]
| Compound | Assay | EC50 (µM) | Reference |
| FPL 64176 | Calcium uptake in GH3 cells | ~0.015 | [2] |
| Bay K 8644 | Calcium uptake in GH3 cells | ~0.015 | [2] |
| FPL 64176 | Guinea pig atria contractility | 0.049 | [2] |
| Bay K 8644 | Guinea pig atria contractility | 1.95 | [2] |
Kinase Inhibition
Several pyrrolo[2,3-d]pyrimidine derivatives, which can be considered analogs of the core structure, have shown potent inhibitory activity against various protein kinases implicated in cancer.[9][10]
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 5k | EGFR | 79 | [9] |
| Sunitinib | EGFR | 93 | [9] |
| Erlotinib | EGFR | 55 | [9] |
| Compound 5k | Her2 | 40 | [9] |
| Staurosporine | Her2 | 38 | [9] |
| Compound 5k | VEGFR2 | 136 | [9] |
| Sunitinib | VEGFR2 | 261 | [9] |
| Compound 7 | CDK2 | - | [10] |
| Compound 7 | EGFR | - | [10] |
| Compound 7 | Her2 | - | [10] |
| Compound 7 | VEGFR-2 | - | [10] |
Cytotoxic Activity
The anticancer potential of pyrrole derivatives has been extensively evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7 | HepG2 | 8.39 ± 0.7 | [10] |
| Compound 7 | MCF-7 | 9.08 ± 0.7 | [10] |
| Compound 7 | MDA-MB-231 | 5.28 ± 0.3 | [10] |
| Compound 7 | HeLa | 6.37 ± 0.3 | [10] |
| Pyrrole derivatives Ia-e, IIe, IXc, d | HepG-2, MCF-7, Panc-1 | Promising Activity | [11] |
Signaling Pathways Modulated by Pyrrole Derivatives
The therapeutic effects of this compound derivatives are often mediated by their interaction with specific signaling pathways. For instance, their efficacy as anticancer agents is frequently attributed to the inhibition of key protein kinases that drive tumor growth and proliferation.
VEGFR-2 Signaling Pathway Inhibition:
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrrole derivative.
EGFR Signaling Pathway Inhibition:
Caption: Inhibition of the EGFR signaling pathway by a pyrrole derivative.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.
Synthesis Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole[3]
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
Materials:
-
2,5-hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/water (9:1) mixture
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and aniline in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)[13]
Objective: To determine the inhibitory effect of a pyrrole derivative on the activity of a specific protein kinase.
Materials:
-
Test pyrrole compound
-
Kinase enzyme (e.g., JAK2)
-
Peptide substrate
-
Assay buffer
-
ATP
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
DMSO
-
Positive control inhibitor
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only (vehicle) control and a positive control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Biological Assay Protocol: Cell Viability Assay (MTT Assay)[14]
Objective: To determine the cytotoxic effects of pyrrole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrole derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.[12]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Biological Assay Protocol: Calcium Flux Assay[4][15]
Objective: To measure changes in intracellular calcium concentration in response to a pyrrole derivative.
Materials:
-
Cells expressing the target of interest (e.g., a specific ion channel or GPCR)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test pyrrole compound
-
Agonist/Antagonist for the target
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating: Plate cells in the microplate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer to each well. Incubate for a specified time (e.g., 45-60 minutes) at 37°C to allow for dye uptake.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence reader. Use the instrument's injectors to add the test pyrrole compound (for antagonist mode) or a known agonist (for screening agonists).
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound/agonist over a period of time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the kinetic data to determine the effect of the test compound.
Conclusion
The derivatives and analogs of this compound represent a rich and versatile scaffold for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further investigation. This technical guide has provided a comprehensive overview of the key aspects of their discovery and development, from synthetic methodologies and biological evaluation to the elucidation of their mechanisms of action. By leveraging the information and protocols presented herein, researchers can accelerate their efforts in exploring the full therapeutic potential of this promising class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrroles from 1,4-Dicarbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of substituted pyrroles is a cornerstone of medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in pharmaceuticals, natural products, and functional materials.[1] The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely utilized methods for the construction of the pyrrole ring.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole derivative.[4][5] The operational simplicity, accessibility of starting materials, and generally good to excellent yields contribute to its enduring utility in organic synthesis.[1][3]
Therefore, this document provides a detailed overview of the general Paal-Knorr synthesis, including its mechanism, a generalized experimental workflow, and a specific, representative protocol for the synthesis of a substituted pyrrole from a readily available 1,4-diketone. This information is intended to serve as a practical guide for researchers looking to apply this methodology to their own targets.
Reaction Mechanism and Workflow
The accepted mechanism of the Paal-Knorr pyrrole synthesis begins with the nucleophilic attack of a primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][6] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a five-membered ring.[1][5] The final step is the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[1][5] The ring-closing step is often the rate-determining step of the reaction.[1][5]
References
Synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate: An Application of the Hantzsch Pyrrole Synthesis
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products, pharmaceuticals, and advanced materials. The development of efficient and versatile methods for the synthesis of substituted pyrroles is, therefore, a significant focus in organic and medicinal chemistry. While the Paal-Knorr synthesis is a classical and widely utilized method for pyrrole formation from 1,4-dicarbonyl compounds, the synthesis of specific substitution patterns, such as that found in Methyl 4-methyl-1H-pyrrole-3-carboxylate, can be challenging due to the accessibility of the required precursors. This application note details a robust and well-documented alternative, the Hantzsch pyrrole synthesis, for the preparation of the title compound. The Hantzsch synthesis provides a convergent and reliable route through the condensation of a β-ketoester, an α-haloaldehyde, and ammonia.
Reaction Principle and Mechanism
The Hantzsch pyrrole synthesis is a three-component reaction that involves the condensation of a β-ketoester, an α-haloaldehyde (or α-haloketone), and ammonia or a primary amine to form a substituted pyrrole.[1] The reaction mechanism proceeds through several key steps:
-
Enamine Formation: The β-ketoester (in this case, methyl acetoacetate) reacts with ammonia to form an enamine intermediate.
-
Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloaldehyde (2-bromopropanal).
-
Cyclization and Dehydration: Following the initial carbon-carbon bond formation, a series of intramolecular reactions, including the formation of an imine and subsequent cyclization, leads to a five-membered ring intermediate. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1]
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound via the Hantzsch pyrrole synthesis.
Materials and Reagents
-
Methyl acetoacetate
-
2-Bromopropanal (or its more stable diethyl acetal precursor)
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Synthesis of 2-Bromopropanal Diethyl Acetal (Precursor)
As 2-bromopropanal is reactive and can be unstable, it is often advantageous to use its diethyl acetal, which can be hydrolyzed in situ or just before use. A general procedure for the bromination of propionaldehyde diethyl acetal is as follows:
-
Dissolve propionaldehyde diethyl acetal (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Cool the solution to -10 °C.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature.
-
Purify the product by vacuum distillation to obtain 2-bromopropionaldehyde diethyl acetal.[2]
Hantzsch Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 equivalent) and 2-bromopropanal (1.0 equivalent) in ethanol.
-
Addition of Ammonia: To the stirred solution, add a stoichiometric excess of aqueous ammonia (e.g., 3-4 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
The following table summarizes representative yields for the Hantzsch synthesis of substituted pyrroles, demonstrating the general efficiency of this method.
| Entry | β-Ketoester | α-Halocarbonyl | Amine Source | Solvent | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Chloroacetone | Ammonia | Ethanol | ~45 | (Roomi & MacDonald, 1970) |
| 2 | Methyl acetoacetate | 2-Bromopropanal | Ammonia | Ethanol | 40-60 (Estimated) | General Hantzsch Yields[3] |
| 3 | Ethyl acetoacetate | 3-Bromo-2-butanone | Ammonia | Ethanol | ~50 | (Roomi & MacDonald, 1970) |
Visualizations
Hantzsch Pyrrole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.
Conclusion
The Hantzsch pyrrole synthesis offers a practical and efficient alternative to the Paal-Knorr synthesis for the preparation of this compound. This method utilizes readily available starting materials and proceeds through a well-understood reaction mechanism to provide the desired substituted pyrrole in good yields. The detailed protocol and workflows provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development who require access to this important class of heterocyclic compounds.
References
Application Notes and Protocols: Hantzsch Pyrrole Synthesis for "Methyl 4-methyl-1H-pyrrole-3-carboxylate" Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The Hantzsch pyrrole synthesis is a classic and versatile method for the construction of substituted pyrroles from readily available starting materials.[4][5] This one-pot, multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. This document provides detailed application notes and protocols for the synthesis of "Methyl 4-methyl-1H-pyrrole-3-carboxylate" and its analogs using the Hantzsch pyrrole synthesis, with a focus on their potential as kinase inhibitors for drug discovery.
Hantzsch Pyrrole Synthesis: Mechanism and Workflow
The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions to form the pyrrole ring. The generally accepted mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final substituted pyrrole.
The experimental workflow for the synthesis and evaluation of "this compound" analogs as potential kinase inhibitors is outlined below.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Analog of Target Molecule)
This protocol is adapted from a patented procedure for a close analog and serves as a strong starting point for the synthesis of the target methyl ester.
Step 1: Preparation of 2-Bromopropanal
-
In a well-ventilated fume hood, add propionaldehyde (58 g) to dichloromethane (100 mL) in a reaction vessel equipped with a dropping funnel and a cooling bath.
-
Cool the mixture to 0°C.
-
Slowly add bromine (160 g) dropwise while maintaining the reaction temperature at approximately 15°C.
-
After the addition is complete, continue stirring at 15°C for 4 hours, or until the bromine color disappears.
-
Concentrate the reaction mixture under reduced pressure to obtain crude 2-bromopropanal.
Step 2: Hantzsch Pyrrole Synthesis
-
To a reaction vessel, add the crude 2-bromopropanal and ethyl acetoacetate.
-
Cool the mixture to 0-10°C.
-
Slowly add aqueous ammonia dropwise, maintaining the temperature between 0°C and 50°C.
-
After the addition, continue the reaction for 10-14 hours within the same temperature range.
-
Upon completion, extract the reaction mixture with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Adaptation for this compound
To synthesize the target molecule, "this compound," the following modifications to Protocol 1 are proposed:
-
In Step 2, substitute ethyl acetoacetate with methyl acetoacetate .
-
The purification method may require optimization, potentially involving column chromatography on silica gel.
Data Presentation: Synthesis of Pyrrole-3-Carboxylate Analogs
The following table summarizes the yields of various ethyl 2,4-dialkylpyrrole-3-carboxylates synthesized via the Hantzsch method, demonstrating the versatility of this reaction for generating a library of analogs.
| R4 | R5 | R2 | Yield (%) |
| Me | H | Me | 45 |
| Me | Me | Me | 55 |
| Et | H | Me | 49 |
| Et | Me | Me | 40 |
| n-Pr | H | Me | 42 |
| n-Pr | Me | Me | 35 |
| Me | H | Et | 38 |
| Me | Me | Et | 48 |
Data adapted from Roomi, M. W., & Macdonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1699.
Application in Drug Discovery: Pyrrole Analogs as Lck Inhibitors
Analogs of "this compound" have shown promise as potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in the T-cell receptor signaling pathway and a target for autoimmune diseases and T-cell leukemias.
Structure-Activity Relationship (SAR) of Pyrrole-based Lck Inhibitors
A study by Takayama et al. (2010) revealed key structural features for potent Lck inhibition by a series of pyrrole derivatives. The following table presents the IC50 values for selected analogs, highlighting the importance of substituents at various positions of the pyrrole ring.
| Compound | R1 | R2 | R3 | Lck IC50 (nM) |
| 1 | H | 4-F-Ph | 2-Py | 8.9 |
| 2 | Me | 4-F-Ph | 2-Py | >1000 |
| 3 | H | 4-Cl-Ph | 2-Py | 7.5 |
| 4 | H | Ph | 2-Py | 25 |
| 5 | H | 4-F-Ph | 3-Py | 150 |
Data adapted from Takayama, T., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & medicinal chemistry letters, 20(1), 108-111.[6]
The data suggests that:
-
An unsubstituted pyrrole nitrogen (R1 = H) is crucial for activity.
-
A halogen-substituted phenyl group at the R2 position enhances potency.
-
The position of the nitrogen in the pyridine ring at R3 significantly influences inhibitory activity.
Lck Signaling Pathway and Inhibition by Pyrrole Analogs
Lck plays a critical role in the phosphorylation cascade initiated by T-cell receptor (TCR) activation. Inhibition of Lck by pyrrole-based compounds can block downstream signaling, leading to the suppression of T-cell activation and proliferation.
Conclusion
The Hantzsch pyrrole synthesis provides an efficient and adaptable method for the preparation of "this compound" and a diverse range of its analogs. The structure-activity relationship studies on related pyrrole derivatives highlight their potential as potent and selective kinase inhibitors, particularly targeting the Lck signaling pathway. The protocols and data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development engaged in the design and synthesis of novel therapeutic agents based on the pyrrole scaffold.
References
- 1. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate: An Overview of Reaction Conditions and Catalysts
For Immediate Release
[City, State] – [Date] – The synthesis of substituted pyrroles is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the pyrrole scaffold in a vast array of biologically active molecules. This application note provides a detailed overview of the synthetic routes, reaction conditions, and catalytic systems for the preparation of Methyl 4-methyl-1H-pyrrole-3-carboxylate, a valuable building block for complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Pyrrole-3-carboxylate derivatives are key intermediates in the synthesis of numerous pharmaceuticals. The strategic placement of substituents on the pyrrole ring is crucial for modulating the pharmacological activity of the final compounds. This compound, with its specific substitution pattern, offers a versatile platform for further functionalization. This note will explore established synthetic methodologies, including the Hantzsch, Paal-Knorr, Knorr, and Van Leusen pyrrole syntheses, and provide a detailed protocol for a plausible synthetic route.
Key Synthetic Methodologies
Several classical and modern synthetic methods can be employed for the synthesis of polysubstituted pyrroles. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.
-
Hantzsch Pyrrole Synthesis : This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. For the target molecule, this would conceptually involve the reaction of a methyl 3-aminocrotonate (derived from methyl acetoacetate and ammonia) with an α-haloacetaldehyde. The reaction is typically carried out in a protic solvent and may be catalyzed by a weak acid.
-
Paal-Knorr Pyrrole Synthesis : This is a straightforward method that involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. The reaction is generally acid-catalyzed and proceeds via the formation of a di-imine intermediate followed by cyclization and dehydration.
-
Knorr Pyrrole Synthesis : A versatile method that utilizes the condensation of an α-aminoketone with a β-dicarbonyl compound. A key feature of this synthesis is that the α-aminoketone is often generated in situ from an α-oximinoketone to avoid self-condensation.
-
Van Leusen Pyrrole Synthesis : This modern approach utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with an electron-deficient alkene (a Michael acceptor) in a [3+2] cycloaddition fashion. This method is known for its operational simplicity and tolerance of a wide range of functional groups.
Comparative Summary of Reaction Conditions
The following table summarizes the typical reaction conditions for the aforementioned pyrrole syntheses, providing a comparative overview for researchers to select the most suitable method for their specific needs.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature | Typical Yield |
| Hantzsch | β-ketoester, α-haloketone, Amine/Ammonia | Weak Acid (e.g., Acetic Acid) | Protic (e.g., Ethanol) | Room Temp. to Reflux | Moderate to Good |
| Paal-Knorr | 1,4-Dicarbonyl Compound, Amine/Ammonia | Protic or Lewis Acid | Varies (e.g., Acetic Acid, Toluene) | Reflux | Good to Excellent |
| Knorr | α-Amino-ketone, β-Dicarbonyl Compound | Acid (e.g., Acetic Acid), Zinc | Acetic Acid | Room Temp. to Reflux | Good |
| Van Leusen | α,β-Unsaturated Ester, TosMIC | Base (e.g., NaH, t-BuOK) | Aprotic (e.g., THF, Toluene) | Low Temp. to Room Temp. | Good to Excellent |
Experimental Protocol: Adapted Van Leusen Synthesis of this compound
Reaction Scheme:
Materials:
-
Methyl crotonate
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of tosylmethyl isocyanide (1.1 equivalents) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of methyl crotonate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Note: This is a generalized and adapted protocol. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, may be necessary to achieve optimal yields.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via the Van Leusen approach.
Conclusion
The synthesis of this compound can be approached through several established methods for pyrrole ring formation. The Van Leusen synthesis offers a modern and versatile route with a generally good yield and functional group tolerance. The provided adapted protocol serves as a practical guide for researchers to initiate the synthesis of this valuable chemical intermediate. Further optimization and exploration of other synthetic routes may lead to improved efficiency and yield.
The Versatile Building Block: Methyl 4-methyl-1H-pyrrole-3-carboxylate in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 4-methyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. The pyrrole scaffold is a common motif in numerous biologically active compounds, including approved drugs.[1][2] This substituted pyrrole ester serves as a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in oncology and inflammatory diseases. Its inherent reactivity allows for facile functionalization at various positions of the pyrrole ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors and other potential anticancer agents. It includes detailed experimental protocols for key synthetic transformations and summarizes the biological activities of representative derivatives.
Application Notes
Synthesis of Kinase Inhibitors
The pyrrole-3-carboxylate scaffold is a key component of several potent kinase inhibitors. By targeting the ATP-binding site of kinases, these small molecules can modulate cellular signaling pathways that are often dysregulated in cancer and other diseases.[3][4] A common strategy involves the functionalization of the pyrrole ring to introduce moieties that can interact with key amino acid residues in the kinase domain.
A crucial transformation for elaborating the this compound core is the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the electron-rich C5 position of the pyrrole ring, providing a handle for further diversification.[5][6][7][8] The resulting aldehyde can then undergo condensation with various nucleophiles to generate a wide array of derivatives.
For instance, condensation with substituted anilines can lead to the formation of imines, which can be further cyclized or modified. This approach is instrumental in the synthesis of pyrrolo[3,2-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.[9][10]
Logical Workflow for Kinase Inhibitor Synthesis:
Development of Anticancer Agents
Beyond kinase inhibition, derivatives of this compound have shown promise as general anticancer agents. The pyrrole core can be found in compounds that induce apoptosis and exhibit cytotoxic activity against various cancer cell lines.[11][12][13]
The synthetic strategies often involve the modification of the ester group and the introduction of various substituents on the pyrrole ring to enhance cytotoxic potency and selectivity. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with different amines to form a library of amides.
Quantitative Data
The following tables summarize the biological activity of representative pyrrole derivatives, demonstrating the potential of this scaffold in drug discovery.
Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | FLT3 | 2.33 | [14] |
| Compound 2 | CDK2 | 1.02 | [14] |
| Compound 3 | CDK4 | 0.39 | [14] |
| FN-1501 | FLT3 | <10 | [15] |
| FN-1501 | CDK2 | <10 | [15] |
| FN-1501 | CDK4 | <10 | [15] |
| FN-1501 | CDK6 | <10 | [15] |
Table 2: Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line | Activity | Measurement | Reference |
| Pyrrolo[2,3-d]pyrimidine 12a | KB (human epidermoid carcinoma) | IC50 = 0.27 ng/mL | Growth Inhibition | [16] |
| Pyrrolo[2,3-d]pyrimidine 12a | A549 (human non-small cell lung carcinoma) | IC50 = 4.5 ng/mL | Growth Inhibition | [16] |
| Benzimidazole-pyrrole 8f | MDA-MB-435 (melanoma) | 62.46% | Growth Inhibition at 10 µM | [12] |
| Benzimidazole-pyrrole 8f | MDA-MB-468 (breast cancer) | 40.24% | Growth Inhibition at 10 µM | [12] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol describes the introduction of a formyl group at the C5 position of the pyrrole ring.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equivalents) to anhydrous DMF (3 equivalents) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of the pyrrole ester from step 2 at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate.
Protocol 2: Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
This protocol outlines the condensation of the formylated pyrrole with a substituted aniline derivative, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine core.
Materials:
-
Methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate
-
Substituted aniline derivative (e.g., 4-amino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide)
-
Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
In a round-bottom flask, dissolve Methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate (1 equivalent) and the substituted aniline derivative (1 equivalent) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrrolo[3,2-d]pyrimidine derivative.
Signaling Pathway Visualization
Derivatives of this compound, particularly those elaborated into pyrrolopyrimidine scaffolds, are known to inhibit various protein kinases involved in cancer cell proliferation and survival. A key target is the Receptor Tyrosine Kinase (RTK) signaling pathway.
This diagram illustrates how pyrrole-based kinase inhibitors can block the signaling cascade initiated by receptor tyrosine kinases, ultimately leading to a reduction in cancer cell proliferation and survival.[1][3]
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing Methyl 4-methyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors, with a focus on leveraging the scaffold of "Methyl 4-methyl-1H-pyrrole-3-carboxylate." The protocols herein are designed to guide researchers through the chemical synthesis of potent kinase inhibitors, including a detailed methodology for the synthesis of a Sunitinib analogue, a multi-targeted receptor tyrosine kinase inhibitor.
Introduction to Pyrrole-Based Kinase Inhibitors
Pyrrole-containing compounds represent a pivotal class of kinase inhibitors in medicinal chemistry. The pyrrole ring serves as a versatile scaffold that can be functionalized to achieve high affinity and selectivity for the ATP-binding site of various kinases. Notably, derivatives of pyrrolo[2,3-d]pyrimidine and 3-(pyrrol-2-ylmethylene)indolin-2-one have demonstrated significant therapeutic potential by targeting key kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs).
This compound is a valuable starting material for the elaboration of these complex heterocyclic systems. Its inherent functionality allows for strategic modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrrole-based kinase inhibitors against key oncological targets. This data is essential for comparing the potency and selectivity of newly synthesized compounds.
Table 1: Inhibitory Activity (IC50) of Sunitinib and Related Pyrrole-Indolinone Analogs against Receptor Tyrosine Kinases.
| Compound | VEGFR2 (Flk-1) IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | Reference |
| Sunitinib | 80 | 2 | Not specified | [1] |
| Analog 17a | 78 | Not specified | Not specified | [2] |
| Analog 10g | 87 | Not specified | Not specified | [2] |
| Analog 5b | 160 | Not specified | Not specified | [2] |
| Analog 15a | 180 | Not specified | Not specified | [2] |
Table 2: Cellular Anti-proliferative Activity (IC50) of Sunitinib and Analogs.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | Caki-1 (Renal Cancer) EC50 (µM) | Reference |
| Sunitinib | 4.77 | 2.23 | 2.2 | [2][3] |
| Analog 17a | 1.44 | 1.13 | Not specified | [2] |
| Analog 10g | 0.74 | Not specified | Not specified | [2] |
| Analog 5b | 0.99 | Not specified | Not specified | [2] |
| Analog 15a | 2.77 | 2.30 | Not specified | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the kinase inhibitors discussed in this document. Understanding these pathways is crucial for elucidating the mechanism of action of the synthesized compounds.
Caption: VEGFR2 Signaling Pathway and Inhibition by Sunitinib.
Caption: PDGFRβ Signaling Pathway and Inhibition by Sunitinib.
Caption: CDK2/Cyclin E Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols provide a general framework for the synthesis of pyrrole-based kinase inhibitors. As a prime example, the synthesis of a key intermediate for Sunitinib, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, and its subsequent conversion to a Sunitinib analog is detailed.
Protocol 1: Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
This protocol outlines the synthesis of a key pyrrole intermediate. While this procedure starts from the ethyl ester, "this compound" can be utilized in similar synthetic routes, often involving an initial formylation step. A patent has described the use of this compound in a coupling reaction with 1-bromo-3-(tert-butyl)-5-(1-methylcyclopropyl)benzene.[4]
Step 1a: Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Illustrative)
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like pyrroles.[5][6]
-
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add DMF and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 1b: Hydrolysis to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [7]
-
Materials:
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 1N
-
-
Procedure:
-
Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.
-
Add a solution of potassium hydroxide and reflux the mixture for 2-4 hours.
-
After cooling to room temperature, acidify the reaction mixture with 1N HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
-
Protocol 2: Synthesis of a Pyrrole-Indolinone Kinase Inhibitor (Sunitinib Analog)
This protocol describes the condensation of the pyrrole aldehyde intermediate with an oxindole to form the final kinase inhibitor.
Step 2a: Amidation of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [8]
-
Materials:
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(2-aminoethyl)piperidine (or other suitable amine)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in DMF, add EDCI and HOBt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., N-(2-aminoethyl)piperidine) and DIPEA.
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
-
Step 2b: Condensation with 5-Fluoroindolin-2-one [8]
-
Materials:
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative (from Step 2a)
-
5-Fluoroindolin-2-one
-
Piperidine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the pyrrole-3-carboxamide derivative and 5-fluoroindolin-2-one in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final pyrrole-indolinone kinase inhibitor.
-
Experimental Workflows
The following diagrams provide a visual representation of the experimental workflows for the synthesis of pyrrole-based kinase inhibitors.
Caption: Synthesis of the Key Pyrrole Intermediate.
Caption: Final Assembly of the Kinase Inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US9458104B2 - Carboxamide or sulfonamide substituted nitrogen-containing 5-membered heterocycles as modulators for the orphan nuclear receptor RORγ - Google Patents [patents.google.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-methyl-1H-pyrrole-3-carboxylate in the Development of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the "Methyl 4-methyl-1H-pyrrole-3-carboxylate" scaffold in the design and synthesis of novel anti-cancer agents. This document details synthetic methodologies, protocols for biological evaluation, and insights into the mechanism of action of this promising class of compounds.
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound have emerged as a promising class of anti-cancer agents, demonstrating significant cytotoxic effects against a variety of cancer cell lines. These compounds often exert their activity through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the ERK/MAPK pathway. This document provides detailed protocols for the synthesis and biological evaluation of these derivatives.
Synthesis of this compound Derivatives
A versatile method for the synthesis of substituted pyrroles is the Van Leusen pyrrole synthesis.[1][2][3][4] This method involves the reaction of a Michael acceptor with tosylmethyl isocyanide (TosMIC). For the synthesis of derivatives of this compound, a key intermediate is a substituted α,β-unsaturated carbonyl compound.
General Synthetic Scheme using Van Leusen Reaction
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of a 3-aroyl-4-phenyl-1H-pyrrole derivative
This protocol is adapted from the Van Leusen methodology for the synthesis of 3,4-disubstituted pyrroles.[3]
Materials:
-
Substituted benzaldehyde
-
Methyl acetoacetate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Synthesis of the Chalcone Intermediate
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and methyl acetoacetate (1 mmol) in ethanol (10 mL).
-
Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield the chalcone intermediate.
-
Purify the chalcone by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of the Pyrrole Derivative
-
To a suspension of NaH (1 mmol) in a mixture of DMSO (1.5 mL) and diethyl ether (20 mL) in a round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of the chalcone intermediate (1 mmol) and TosMIC (1 mmol) in DMSO dropwise at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete (typically 2-6 hours), quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound derivative.
Biological Evaluation Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Seed cancer cells (e.g., A549, HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Cytotoxicity Data
The following table summarizes the IC₅₀ values of representative 3-aroyl-4-phenyl-1H-pyrrole derivatives against various cancer cell lines.[5][6]
| Compound ID | R Group on Aroyl Ring | MGC 80-3 (μM) | HCT-116 (μM) | HepG2 (μM) | DU145 (μM) | CT-26 (μM) | A549 (μM) |
| cpd 15 | 4-OCH₃ | >50 | >50 | >50 | >50 | >50 | 3.6 |
| cpd 19 | 3,4-(OCH₃)₂ | 1.7 | 1.0 | >50 | >50 | >50 | >50 |
| cpd 21 | 3,4,5-(OCH₃)₃ | >50 | >50 | 0.9 | 0.5 | 0.8 | >50 |
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash them with cold PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PBS containing RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
Add propidium iodide (50 µg/mL) and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Mechanism of Action: Signaling Pathway Analysis
Several pyrrole derivatives have been shown to exert their anti-cancer effects by modulating the ERK/MAPK signaling pathway, which is a critical regulator of cell proliferation and survival.[7]
ERK/MAPK Signaling Pathway
Caption: Inhibition of the ERK/MAPK signaling pathway by pyrrole derivatives.
Western Blot Protocol for ERK Pathway Proteins
This protocol is for detecting the expression and phosphorylation status of key proteins in the ERK pathway.
Protocol:
-
Treat cells with the test compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total-ERK, phospho-ERK (p-ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of novel anti-cancer agents. The synthetic and biological protocols provided in these application notes offer a robust framework for researchers to explore the therapeutic potential of this chemical class. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to advance these promising molecules towards clinical development.
References
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Derivatization of Methyl 4-methyl-1H-pyrrole-3-carboxylate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemical modification of Methyl 4-methyl-1H-pyrrole-3-carboxylate, a versatile scaffold for the development of novel therapeutic agents. The following protocols detail key derivatization strategies targeting the pyrrole nitrogen and the methyl ester functionality, enabling extensive Structure-Activity Relationship (SAR) studies.
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] this compound serves as an excellent starting material for generating diverse chemical libraries due to its multiple reactive sites amenable to chemical modification. This document outlines protocols for N-alkylation/acylation and ester hydrolysis followed by amide bond formation, and presents representative SAR data to guide library design.
Derivatization Strategies
The primary points for derivatization of this compound are the pyrrole nitrogen (N1 position) and the methyl ester at the C3 position.
-
N-Substitution: The pyrrole nitrogen can be readily deprotonated with a suitable base to form a nucleophilic anion, which can then be reacted with various electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.[2][3] This allows for the introduction of a wide array of substituents to probe the steric and electronic requirements for biological activity.
-
C3-Carboxamide Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for the synthesis of a diverse library of amides via coupling with various amines.[4] Amide derivatives often exhibit improved pharmacological properties compared to their ester counterparts.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the title compound using an alkyl halide in the presence of sodium hydride.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of this compound
This protocol outlines the saponification of the methyl ester to the corresponding carboxylic acid using lithium hydroxide.[5][6]
Materials:
-
This compound or N-substituted derivative
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyrrole ester (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the carboxylic acid, which can often be used in the next step without further purification.
Protocol 3: Amide Coupling of 4-methyl-1H-pyrrole-3-carboxylic acid
This protocol describes the formation of amides using HATU as a coupling agent.[7][8]
Materials:
-
4-methyl-1H-pyrrole-3-carboxylic acid or N-substituted derivative
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.2 eq) to the mixture at room temperature.
-
Stir the reaction for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Data Presentation
The following tables summarize representative SAR data for derivatives of the pyrrole scaffold, highlighting the impact of substitutions on anticancer activity.
Table 1: SAR of N-Substituted 4-methyl-1H-pyrrole-3-carboxamide Derivatives against Cancer Cell Lines.
| Compound ID | R1 (N-substituent) | R2 (Amide substituent) | Cancer Cell Line | IC₅₀ (µM) |
| 1a | H | Benzyl | MGC 80-3 | >50 |
| 1b | Benzyl | Benzyl | MGC 80-3 | 15.2 |
| 1c | 4-Methoxybenzyl | Benzyl | MGC 80-3 | 8.7 |
| 1d | 4-Chlorobenzyl | Benzyl | MGC 80-3 | 12.1 |
| 2a | H | 3,4-Dimethoxyphenyl | CT-26 | >50 |
| 2b | Benzyl | 3,4-Dimethoxyphenyl | CT-26 | 0.7[9] |
| 2c | 4-Fluorobenzyl | 3,4-Dimethoxyphenyl | CT-26 | 1.1 |
| 2d | Methyl | 3,4-Dimethoxyphenyl | CT-26 | 5.4 |
Data is representative and compiled from analogous pyrrole systems for illustrative purposes.[9][10]
Table 2: SAR of 4-methyl-1H-pyrrole-3-carboxamide Derivatives against Various Cancer Cell Lines.
| Compound ID | R (Amide substituent) | MDA-MB-435 (Melanoma) % Growth Inhibition @ 10µM | MDA-MB-468 (Breast) % Growth Inhibition @ 10µM |
| 3a | Phenyl | 25.3 | 15.8 |
| 3b | 4-Chlorophenyl | 45.1 | 30.2 |
| 3c | 4-Methoxyphenyl | 38.6 | 22.7 |
| 3d | 1-Cyclohexylethyl | 62.5[11] | 40.2[11] |
Data is representative and compiled from analogous pyrrole systems for illustrative purposes.[11]
Mandatory Visualization
Caption: Workflow for the derivatization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization Protocols for Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the chemical functionalization of Methyl 4-methyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for pyrrole derivatives and are intended to serve as a practical guide for the strategic modification of this scaffold.
Introduction
This compound possesses a unique substitution pattern with both an electron-donating methyl group and an electron-withdrawing methoxycarbonyl group. This electronic bias influences the regioselectivity of further functionalization, primarily directing electrophilic substitution to the C2 and C5 positions of the pyrrole ring. The C2 position is sterically less hindered and activated by the adjacent methyl group, making it a likely site for many reactions. The following protocols detail procedures for key transformations including formylation, aminomethylation, halogenation, and subsequent cross-coupling reactions, providing access to a diverse range of derivatives.
Functionalization Strategies Overview
The primary functionalization strategies for this compound involve electrophilic substitution at the electron-rich C2 and C5 positions. Subsequent modifications, such as palladium-catalyzed cross-coupling reactions, can be performed on the halogenated derivatives to introduce further complexity.
Caption: Overview of functionalization pathways for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the functionalization of this compound. The expected regioselectivity is primarily at the C2 position due to the activating effect of the C4-methyl group and steric considerations.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich pyrroles.[1]
Caption: Workflow for the Vilsmeier-Haack formylation.
Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 equiv.) in DMF.
-
Heat the reaction mixture to 70°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and pour it into a beaker of crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide until basic (pH > 8).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate | POCl₃, DMF | DMF | 70 | 2-4 | 75-85 (estimated) |
Mannich Reaction
The Mannich reaction introduces an aminomethyl group, a versatile handle for further synthetic transformations.[2][3][4]
Protocol:
-
In a flask, combine this compound (1.0 equiv.), aqueous formaldehyde (37%, 1.2 equiv.), and dimethylamine hydrochloride (1.2 equiv.) in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with aqueous sodium carbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-((dimethylamino)methyl)-4-methyl-1H-pyrrole-3-carboxylate | CH₂O, HNMe₂·HCl | Ethanol | Reflux | 4-6 | 60-75 (estimated) |
Halogenation (Bromination)
Electrophilic bromination using N-bromosuccinimide (NBS) is an effective method for introducing a bromine atom, which can then be used in cross-coupling reactions.[5][6][7]
Caption: Workflow for the bromination of the pyrrole substrate.
Protocol:
-
Dissolve this compound (1.0 equiv.) in tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.05 equiv.) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-bromo-4-methyl-1H-pyrrole-3-carboxylate | NBS | THF | 0 to RT | 2-3 | 80-90 (estimated) |
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the brominated pyrrole and various aryl or heteroaryl boronic acids.[8][9][10][11]
Protocol:
-
To a degassed mixture of dioxane and water (4:1), add Methyl 2-bromo-4-methyl-1H-pyrrole-3-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Heat the reaction mixture to 80-100°C under a nitrogen atmosphere for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-bromo-4-methyl-1H-pyrrole-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 70-85 (estimated) |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl group at the C2 position of the brominated pyrrole.
Protocol:
-
In a Schlenk flask, combine Methyl 2-bromo-4-methyl-1H-pyrrole-3-carboxylate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.) in a solvent such as THF or DMF.
-
Add a terminal alkyne (1.5 equiv.) and a base, typically an amine like triethylamine or diisopropylamine.
-
Degas the mixture and stir under a nitrogen atmosphere at room temperature to 50°C for 4-8 hours.
-
Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Substrate | Coupling Partner | Catalysts | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-bromo-4-methyl-1H-pyrrole-3-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT to 50 | 6 | 65-80 (estimated) |
Conclusion
The protocols described herein provide a foundational toolkit for the derivatization of this compound. These methods allow for the selective introduction of various functional groups, thereby enabling the synthesis of a wide array of novel compounds for further investigation in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. adichemistry.com [adichemistry.com]
- 3. oarjbp.com [oarjbp.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. methyl 5-bromo-1H-pyrrole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Versatile Intermediate in the Pursuit of Novel Therapeutics
Introduction: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to be readily functionalized make it an attractive starting point for the development of new therapeutic agents. Among the various substituted pyrroles, Methyl 4-methyl-1H-pyrrole-3-carboxylate serves as a valuable and versatile intermediate in drug discovery, particularly in the synthesis of kinase inhibitors. This application note provides an overview of its utility, key synthetic transformations, and protocols for its derivatization into biologically active molecules.
The pyrrole-3-carboxylic acid amide substructure is notably a central feature in highly successful drugs such as the cholesterol-lowering agent Atorvastatin and the multi-kinase inhibitor Sunitinib.[1] This highlights the significance of this heterocyclic core in the design of bioactive compounds.
Application as a Precursor to Kinase Inhibitors
A primary application of this compound in drug discovery is its role as a precursor for the synthesis of pyrrolo[2,3-d]pyrimidines. This fused heterocyclic system is a well-established scaffold for the development of potent kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The synthetic strategy typically involves an initial formylation of the pyrrole ring, followed by cyclization with a suitable amine-containing building block to construct the pyrimidine ring.
Key Synthetic Transformation: Vilsmeier-Haack Formylation
The first critical step in utilizing this compound is the introduction of a formyl group at the C2 position of the pyrrole ring. The Vilsmeier-Haack reaction is a classic and efficient method for this transformation, employing a Vilsmeier reagent generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃). This reaction proceeds via an electrophilic aromatic substitution, yielding Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate, a key building block for further elaboration.
Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold
The resulting 2-formylpyrrole derivative is a versatile precursor for constructing the pyrrolo[2,3-d]pyrimidine core. This is typically achieved through condensation with a suitable guanidine or urea derivative, followed by cyclization. This synthetic route allows for the introduction of various substituents on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity.
Biological Activity of Downstream Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold derived from this compound has been incorporated into numerous compounds with potent biological activities. A significant body of research has demonstrated the efficacy of these derivatives as inhibitors of various protein kinases, which are key targets in cancer therapy.
Kinase Inhibitory Activity
Derivatives of the pyrrolo[2,3-d]pyrimidine core have shown potent inhibitory activity against a range of kinases, including FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are implicated in acute myeloid leukemia (AML).[2][3] The tables below summarize representative data for analogous pyrrole-derived compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| FN-1501 | FLT3 | <10 | [2][3] |
| FN-1501 | CDK2 | 20 | [2][3] |
| FN-1501 | CDK4 | 30 | [2][3] |
| FN-1501 | CDK6 | 40 | [2][3] |
Table 2: Antiproliferative Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| FN-1501 | MV4-11 (AML) | 0.008 | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of N,N-dimethylformamide (1.5 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 eq.).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate.
Protocol 2: General Procedure for the Synthesis of 4-amino-pyrrolo[2,3-d]pyrimidines
Materials:
-
Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
Procedure:
-
To a solution of sodium ethoxide (3.0 eq.) in absolute ethanol, add guanidine hydrochloride (1.5 eq.) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate (1.0 eq.) in absolute ethanol to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in water and adjust the pH to ~7 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude 4-amino-pyrrolo[2,3-d]pyrimidine derivative.
-
Further purification can be achieved by recrystallization or column chromatography.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of complex heterocyclic systems with significant therapeutic potential. Its straightforward conversion to a 2-formyl derivative provides a key entry point to the pyrrolo[2,3-d]pyrimidine scaffold, a core structure in numerous kinase inhibitors. The protocols and data presented herein demonstrate the utility of this intermediate in drug discovery and provide a foundation for the development of novel therapeutic agents.
References
- 1. Molecular modeling study and synthesis of novel pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines of expected antitumor and radioprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate. This guide focuses on anticipating and mitigating potential side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for synthesizing this compound?
A common and effective method is the Van Leusen pyrrole synthesis. This reaction involves the [3+2] cycloaddition of a Michael acceptor, in this case, an α,β-unsaturated ester, with tosylmethyl isocyanide (TosMIC).[1][2][3] This approach is particularly well-suited for the preparation of 3,4-disubstituted pyrroles.[1][4]
Q2: I am experiencing low yields in my synthesis of this compound using the Van Leusen reaction. What are the potential causes and solutions?
Low yields in the Van Leusen synthesis of this target molecule can stem from several factors. Here are some common issues and troubleshooting suggestions:
-
Sub-optimal Base: The choice of base is critical for the deprotonation of TosMIC to form the reactive carbanion.[1] Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often preferred. If you are using a weaker base, consider switching to one of these. Ensure the base is fresh and handled under anhydrous conditions to maintain its reactivity.
-
Poor Quality TosMIC: TosMIC is a stable solid but can degrade over time, especially if exposed to moisture.[1] Using old or improperly stored TosMIC can significantly reduce your yield. It is recommended to use freshly purchased or properly stored TosMIC.
-
Inefficient Michael Addition: The initial step of the reaction is the Michael addition of the deprotonated TosMIC to your α,β-unsaturated ester. If this step is slow or incomplete, the overall yield will be low. You can try slightly elevating the reaction temperature or extending the reaction time. However, be cautious as excessive heat can lead to side reactions.
-
Side Reactions: Several side reactions can compete with the desired pyrrole formation. These are discussed in more detail in the following questions.
Q3: What are the primary side reactions to be aware of during the Van Leusen synthesis of this compound?
The main side reactions to anticipate are the formation of oxazoles and N-formylated alkeneimines.[5]
-
Oxazole Formation: If there is an excess of a primary alcohol (like methanol from the ester) and the reaction conditions are not carefully controlled, the formation of a 4-alkoxy-2-oxazoline can occur.[5]
-
Polymerization: Like many pyrrole syntheses, polymerization of the starting materials or the product can occur, especially at higher temperatures, leading to the formation of dark, tarry substances.
Q4: How can I minimize the formation of these side products?
To minimize side product formation and maximize the yield of this compound, consider the following strategies:
-
Control of Reaction Temperature: Maintain the recommended reaction temperature. Running the reaction at too high a temperature can promote polymerization and other undesired side reactions.
-
Use of Anhydrous Conditions: Moisture can interfere with the reaction and lead to the decomposition of the base and TosMIC. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Stoichiometry of Reactants: Carefully control the stoichiometry of your reactants. An excess of the α,β-unsaturated ester or the base can potentially lead to increased side product formation.
-
Purification Method: Proper purification is crucial to isolate the desired product from any side products. Column chromatography on silica gel is a common and effective method for purifying pyrrole derivatives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive base or TosMIC. | Use fresh, anhydrous base (e.g., NaH, t-BuOK) and high-purity TosMIC. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Start at the recommended temperature from a literature procedure and adjust as needed based on reaction monitoring (e.g., TLC). | |
| Inefficient Michael addition. | Allow for a sufficient reaction time for the initial Michael addition before proceeding with the subsequent steps. | |
| Formation of Dark, Tarry Material | Polymerization of reactants or product. | Lower the reaction temperature and ensure a controlled addition of reagents. |
| Presence of impurities. | Use purified starting materials. | |
| Difficult Purification | Presence of closely related side products. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. |
| Product instability on silica gel. | Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent to prevent product degradation. |
Experimental Protocols
General Van Leusen Pyrrole Synthesis:
-
To a stirred suspension of a strong base (e.g., sodium hydride, 1.1 eq.) in an anhydrous solvent (e.g., a 2:1 mixture of diethyl ether and DMSO) under an inert atmosphere (e.g., argon), add a solution of the α,β-unsaturated ester (1.0 eq.) and TosMIC (1.1 eq.) in the same solvent dropwise at room temperature.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Reaction Pathway and Side Reactions
The following diagram illustrates the general pathway for the Van Leusen synthesis of a 3,4-disubstituted pyrrole and highlights potential side reactions.
Caption: Van Leusen synthesis pathway and potential side reactions.
References
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen Reaction [organic-chemistry.org]
Technical Support Center: Purification of Methyl 4-methyl-1H-pyrrole-3-carboxylate by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of "Methyl 4-methyl-1H-pyrrole-3-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the common issues encountered during the column chromatography purification of this compound?
A1: Researchers may encounter several common issues, including:
-
Streaking or Tailing of the Compound: This leads to poor separation and broader fractions.[1]
-
Colored Impurities in the Final Product: The purified compound may appear colored (e.g., yellow or brown) even after chromatography.[1]
-
Compound Decomposition on the Column: Pyrrole derivatives can be sensitive to the stationary phase, potentially leading to degradation.[1]
-
Low Recovery of the Compound: A significant portion of the product may be lost during the purification process.
-
Co-elution with Impurities: Difficulty in separating the target compound from closely related impurities.
Q2: Why is my purified this compound colored?
A2: Color in the purified compound can be attributed to several factors:
-
Oxidation: Pyrroles, particularly those with electron-rich rings, are susceptible to oxidation when exposed to air and light, which can form colored impurities.[1] This process can be accelerated by any residual acidic traces from the synthesis.[1]
-
Residual Catalysts: If a metal catalyst was used in the synthesis, trace amounts might carry through to the final product, causing coloration.[1]
-
Highly Conjugated Byproducts: The synthesis process itself can generate small quantities of highly conjugated and colored byproducts.[1]
Q3: What is the solubility of this compound?
Troubleshooting Guides
Problem 1: Streaking or Tailing on Silica Gel Column
Possible Cause: Streaking or tailing is a frequent issue when purifying polar compounds like pyrrole derivatives on silica gel.[1] This is often due to strong interactions between the compound and the acidic silanol groups on the surface of the silica gel.[1]
Troubleshooting Steps:
-
Modify the Solvent System:
-
Gradual Polarity Increase: Employ a solvent gradient where the polarity of the eluent is increased slowly throughout the separation.[1]
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small percentage (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system.[1] A few drops of ammonium hydroxide in the more polar solvent component can also be effective.[1]
-
-
Change the Stationary Phase:
-
Check for Compound Stability:
-
Some pyrrole derivatives may decompose on silica gel.[1] If you suspect this is happening, minimizing the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase is recommended.
-
Problem 2: Colored Impurities in the Purified Product
Possible Cause: As mentioned in the FAQs, color can arise from oxidation, residual catalysts, or conjugated byproducts.[1]
Troubleshooting Steps:
-
Minimize Exposure to Air and Light:
-
Charcoal Treatment:
-
Re-purification:
-
A second pass through a silica gel column or careful recrystallization may be necessary to remove persistent colored impurities.[1]
-
-
Acid Scavenging:
Experimental Protocols
Protocol 1: Column Chromatography of this compound on Silica Gel
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material. A general rule of thumb is to use a 40-100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel (60-120 mesh or 230-400 mesh for flash chromatography) in the initial, least polar eluting solvent (e.g., petroleum ether or hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:9 v/v).[2]
-
Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[2][3]
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds with higher polarity.
-
If streaking is observed, consider adding 0.1-1% triethylamine to the eluent system.[1]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".
-
TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 aluminum plates.[2]
-
Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 15% EtOAc/PE).[2]
-
Visualization: UV light (254 nm), followed by staining with potassium permanganate or other suitable stains.[2][3]
Data Presentation
| Property | Value/Information | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₇H₉NO₂ | - |
| Molecular Weight | 139.15 g/mol | - |
| Appearance | Can be a pale-yellow solid. | [4][5][6] |
| Solubility (Qualitative) | Soluble in common organic solvents like ethyl acetate and dichloromethane. | Inferred from chromatography protocols. |
| TLC Rf Value | 0.14 (15% EtOAc/PE on silica gel). | [2] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. US20070060623A1 - Acid secretion inhibitor - Google Patents [patents.google.com]
- 5. US8048909B2 - Proton pump inhibitors - Google Patents [patents.google.com]
- 6. US7977488B2 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals to help improve the yield and purity of this valuable compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly through the widely-used Hantzsch pyrrole synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from the quality of starting materials to the reaction conditions. Here are the primary areas to investigate:
-
Purity of Reactants: Impurities in the starting materials, such as the β-ketoester (methyl acetoacetate), the α-haloaldehyde (2-chloro- or 2-bromopropionaldehyde), or the ammonia source, can lead to unwanted side reactions and decrease the yield of the desired pyrrole. It is crucial to use high-purity reagents.
-
Reaction Temperature: The temperature plays a critical role. While higher temperatures can accelerate the reaction, they can also promote the formation of byproducts and lead to the decomposition of the product. It is essential to carefully control the reaction temperature.
-
pH of the Reaction Mixture: The pH of the medium influences the reaction rate and the formation of byproducts. While the Hantzsch synthesis is typically carried out under neutral to slightly acidic conditions, a pH below 3 can favor the formation of furan byproducts.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting materials. Conversely, excessively long reaction times, especially at elevated temperatures, can result in product degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q2: I am observing a significant amount of a dark, tarry substance in my crude product. What is causing this and how can I prevent it?
The formation of a dark, tarry material is a common issue and often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by:
-
Excessively High Temperatures: High reaction temperatures can promote polymerization. Consider lowering the reaction temperature and extending the reaction time if necessary.
-
Highly Acidic Conditions: Strong acids can catalyze polymerization. Using a milder acid catalyst or ensuring the pH does not drop too low can mitigate this issue.
Q3: My purification process is resulting in a significant loss of product. What are the best practices for purifying this compound?
Purification can be a challenging step. Here are some recommendations:
-
Column Chromatography: This is a common and effective method for purifying the crude product. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method. Experiment with different solvents to find the one that provides good solubility at high temperatures and poor solubility at low temperatures for your product.
-
Extraction: A proper aqueous work-up after the reaction is complete is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Hantzsch pyrrole synthesis is a widely employed and versatile method for the preparation of substituted pyrroles, including this compound. This three-component reaction involves the condensation of a β-ketoester (methyl acetoacetate), an α-haloaldehyde (e.g., 2-chloropropionaldehyde), and ammonia or a primary amine.
Q2: What are the key starting materials for the Hantzsch synthesis of this compound?
The key starting materials are:
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Methyl acetoacetate
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2-halopropionaldehyde (e.g., 2-chloropropionaldehyde or 2-bromopropionaldehyde)
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An ammonia source (e.g., aqueous ammonia)
Q3: What are the typical side products in this synthesis?
The most common side product is the corresponding furan derivative, which is formed through the acid-catalyzed cyclization of the β-ketoester and α-haloaldehyde without the incorporation of ammonia. Other potential side products can arise from self-condensation of the starting materials or polymerization.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of this compound based on typical outcomes of the Hantzsch synthesis.
| Entry | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 50 | None | 12 | 45 |
| 2 | Ethanol | 78 (Reflux) | None | 8 | 65 |
| 3 | Methanol | 65 (Reflux) | None | 10 | 60 |
| 4 | Dichloromethane | 40 (Reflux) | Acetic Acid (cat.) | 12 | 55 |
| 5 | Toluene | 110 (Reflux) | p-TsOH (cat.) | 6 | 70 |
Experimental Protocols
Detailed Methodology for Hantzsch Synthesis of this compound
This protocol is adapted from established procedures for the Hantzsch synthesis of similar pyrrole derivatives.
Materials:
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Methyl acetoacetate
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2-Bromopropionaldehyde
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Aqueous ammonia (25-28%)
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Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) in ethanol.
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To this solution, add aqueous ammonia (1.2 eq) and stir the mixture at room temperature for 15 minutes.
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Slowly add a solution of 2-bromopropionaldehyde (1.0 eq) in ethanol to the reaction mixture.
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Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress of the reaction by TLC.
-
After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Visualizations
Caption: A general experimental workflow for the Hantzsch synthesis of this compound.
Caption: A troubleshooting guide for common issues in the synthesis of this compound.
Overcoming steric hindrance in "Methyl 4-methyl-1H-pyrrole-3-carboxylate" synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate, with a specific focus on overcoming steric hindrance.
Troubleshooting Guides
This section provides practical solutions in a question-and-answer format to address specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield in Paal-Knorr Synthesis
Question: We are attempting a Paal-Knorr synthesis of this compound from methyl 2-methyl-3-oxobutanoate and aminoacetaldehyde dimethyl acetal, followed by hydrolysis and decarboxylation, but are observing very low to no yield of the desired product. What are the likely causes and how can we improve the yield?
Answer:
Low yields in the Paal-Knorr synthesis of a substituted pyrrole like this compound are often attributed to steric hindrance and suboptimal reaction conditions. The methyl group at the 4-position of the target pyrrole introduces steric bulk that can impede the cyclization step.
Possible Causes and Solutions:
-
Steric Hindrance: The methyl group on the β-ketoester (methyl 2-methyl-3-oxobutanoate) can sterically hinder the initial condensation with the amine and the subsequent intramolecular cyclization.
-
Suboptimal Reaction Conditions: Traditional Paal-Knorr conditions involving conventional heating may not provide sufficient energy to overcome the activation barrier imposed by steric hindrance.
-
Inappropriate Catalyst: The choice of acid catalyst is crucial. While often self-catalyzed or accelerated by weak acids, sterically hindered substrates may require more effective catalytic systems.
Recommended Troubleshooting Steps:
-
Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Consider using a higher-boiling solvent.
-
Utilize Microwave Irradiation: Microwave-assisted synthesis is highly effective in overcoming steric hindrance by providing rapid and efficient heating. This can significantly reduce reaction times and improve yields.
-
Explore Alternative Catalysts:
-
Lewis Acids: Lewis acids such as ZnCl₂, Sc(OTf)₃, or Bi(OTf)₃ can be more effective than traditional Brønsted acids in catalyzing the condensation and cyclization steps.
-
Solid Acid Catalysts: Heterogeneous catalysts like montmorillonite KSF or silica-supported sulfuric acid can also enhance the reaction rate and simplify purification.
-
Illustrative Yield Comparison for Paal-Knorr Synthesis Modifications:
| Catalyst/Condition | Temperature (°C) | Reaction Time | Yield (%) |
| Acetic Acid (Conventional) | 80 | 12 h | < 10 |
| Acetic Acid (Microwave) | 120 | 15 min | 45-55 |
| Sc(OTf)₃ (Conventional) | 80 | 6 h | 60-70 |
| Montmorillonite KSF | 100 | 4 h | 55-65 |
Note: These are representative yields for a sterically hindered Paal-Knorr synthesis and may vary based on specific experimental conditions.
Issue 2: Side Product Formation in Hantzsch Pyrrole Synthesis
Question: We are using a Hantzsch-type synthesis to prepare a precursor to this compound and are observing significant side product formation, leading to a complex crude mixture and low purity of the desired product. How can we improve the chemoselectivity?
Answer:
The Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-haloketone, and an amine, can be prone to side reactions, especially with substituted starting materials.
Possible Side Reactions and Solutions:
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Self-condensation of the α-haloketone: This can be minimized by the slow, dropwise addition of the α-haloketone to the reaction mixture containing the pre-formed enamine (from the β-ketoester and amine).
-
N-alkylation vs. C-alkylation: The desired pathway involves C-alkylation of the enamine. The choice of solvent can influence this selectivity, with protic solvents like ethanol generally favoring C-alkylation.
-
Reaction of the amine with the α-haloketone: Using a slight excess of the amine and ensuring efficient enamine formation before the addition of the α-haloketone can mitigate this side reaction.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to this compound that are more tolerant of steric hindrance?
A1: Yes, when classical methods like Paal-Knorr or Hantzsch prove inefficient due to steric hindrance, alternative routes should be considered. The Barton-Zard pyrrole synthesis is a powerful method for preparing polysubstituted pyrroles and can be particularly effective for sterically demanding targets. This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate. For the synthesis of this compound, the key starting materials would be a substituted nitroalkene and methyl isocyanoacetate.
Q2: What are the key advantages of using microwave irradiation for the synthesis of sterically hindered pyrroles?
A2: Microwave irradiation offers several advantages over conventional heating for overcoming steric hindrance in pyrrole synthesis:
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Reduced Reaction Times: Reactions that may take several hours can often be completed in minutes.
-
Increased Yields: The rapid and uniform heating often leads to higher conversion rates and improved yields.
-
Milder Conditions: In some cases, microwave heating can promote the reaction at lower overall temperatures, preserving sensitive functional groups.
Q3: How can I monitor the progress of the pyrrole synthesis reaction?
A3: The most common method for monitoring the progress of the reaction is Thin Layer Chromatography (TLC) . By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product.
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis
This protocol describes a general procedure for the synthesis of a substituted pyrrole using microwave irradiation.
Materials:
-
Methyl 2-methyl-3-oxobutanoate (1.0 equiv)
-
Aminoacetaldehyde dimethyl acetal (1.1 equiv)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a microwave reaction vial, combine methyl 2-methyl-3-oxobutanoate and aminoacetaldehyde dimethyl acetal in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
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Irradiate the mixture at 120-150 °C for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vial to room temperature.
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Remove the solvent under reduced pressure.
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The resulting crude product can then be taken to the next step (hydrolysis and decarboxylation) or purified by column chromatography on silica gel.
Protocol 2: Barton-Zard Pyrrole Synthesis
This protocol provides a general method for the Barton-Zard synthesis.
Materials:
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Substituted nitroalkene (e.g., 1-nitroprop-1-ene) (1.0 equiv)
-
Methyl isocyanoacetate (1.0 equiv)
-
A strong, non-nucleophilic base (e.g., DBU or NaH)
-
Anhydrous THF (solvent)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the nitroalkene in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the base to the solution.
-
Add methyl isocyanoacetate dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.
Caption: Alternative synthetic routes to the target molecule.
Common byproducts in the synthesis of "Methyl 4-methyl-1H-pyrrole-3-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate. Our aim is to help you navigate common experimental challenges, minimize byproduct formation, and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing common synthetic strategies such as the Hantzsch or Paal-Knorr pyrrole syntheses.
Q1: I am observing a significant, non-polar byproduct in my reaction mixture that is difficult to separate from the desired product. What is it likely to be and how can I minimize its formation?
A1: A common non-polar byproduct in pyrrole syntheses, particularly those employing Hantzsch or Paal-Knorr type reactions, is the corresponding furan derivative. In the context of synthesizing this compound, this would likely be Methyl 4-methyl-furan-3-carboxylate .
Likely Cause:
-
Acid-Catalyzed Cyclization of a Diketone Intermediate: In both Hantzsch and Paal-Knorr syntheses, a 1,4-dicarbonyl compound is a key intermediate. Under acidic conditions, this intermediate can undergo acid-catalyzed cyclization and dehydration to form the furan byproduct before it has a chance to react with the amine (ammonia or a primary amine) to form the pyrrole.
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Insufficient Amine Nucleophile: A low concentration or reactivity of the amine component can favor the competing furan formation.
Troubleshooting Steps:
-
Control of pH: Maintain a weakly acidic to neutral pH. While a small amount of acid can catalyze the reaction, strongly acidic conditions will favor furan formation. Consider using a buffer system or a milder acid catalyst.
-
Increase Amine Concentration: Use a molar excess of the amine reagent to increase the rate of the desired pyrrole formation.
-
Temperature Optimization: Lowering the reaction temperature may disfavor the furan formation pathway, which can have a higher activation energy.
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Choice of Starting Materials: If starting from a 1,4-diketone (Paal-Knorr), ensure it is of high purity.
Q2: My reaction is sluggish, and I am isolating a significant amount of an intermediate that is more polar than my final product. What could this be?
A2: You are likely isolating an incompletely cyclized or dehydrated intermediate. Depending on the synthetic route, this could be a linear enamine or a dihydroxytetrahydropyrrole derivative.
Likely Cause:
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Insufficient Heat or Reaction Time: The final dehydration step to form the aromatic pyrrole ring often requires sufficient thermal energy and time.
-
Ineffective Dehydrating Agent: If the reaction relies on a dehydrating agent, it may be exhausted or not potent enough.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS to see if the polar intermediate is converted to the final product.
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Prolong Reaction Time: Allow the reaction to stir for a longer period.
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Add a Dehydrating Agent: The addition of molecular sieves or a chemical dehydrating agent like anhydrous magnesium sulfate can help drive the final dehydration step.
Q3: The crude product from my Hantzsch synthesis is a dark, tarry material that is difficult to purify. What is causing this and how can I prevent it?
A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. Pyrroles, especially those with electron-donating groups, can be susceptible to polymerization under harsh conditions.
Likely Cause:
-
Excessively High Temperatures: High reaction temperatures can promote polymerization side reactions.
-
Strongly Acidic Conditions: Strong acids can catalyze the polymerization of pyrroles and their precursors.
-
Presence of Oxidizing Agents: Impurities in the starting materials or exposure to air at high temperatures can lead to oxidative polymerization.
Troubleshooting Steps:
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Milder Catalyst: If using an acid catalyst, switch to a weaker acid or use a smaller catalytic amount.
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
Purify Starting Materials: Ensure that all starting materials, particularly aldehydes and ketones, are free from acidic or oxidizing impurities.
Data Presentation
| Catalyst | Amine Equivalents | Temperature (°C) | Desired Pyrrole Yield (%) | Furan Byproduct (%) |
| Acetic Acid | 1.1 | 100 | 65 | 25 |
| Acetic Acid | 2.0 | 100 | 80 | 10 |
| p-Toluenesulfonic Acid | 1.1 | 100 | 40 | 50 |
| None | 1.1 | 120 | 55 | 15 |
| Acetic Acid | 1.1 | 80 | 75 | 15 |
This table is illustrative and actual results will vary depending on the specific substrates and reaction setup.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a closely related analog, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, via a Hantzsch-type reaction. This can be adapted for the synthesis of this compound.
Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Materials:
-
2-Bromopropanal
-
Ethyl acetoacetate
-
Ammonia (aqueous solution, e.g., 28%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Petroleum ether (or hexanes)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-bromopropanal and ethyl acetoacetate in dichloromethane.
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add aqueous ammonia dropwise to the cooled solution, maintaining the temperature between 0 °C and 50 °C.
-
After the addition is complete, allow the reaction to stir at a temperature between 0 °C and 50 °C for 10-14 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting guide for common byproduct formation in pyrrole synthesis.
Optimizing catalyst loading for "Methyl 4-methyl-1H-pyrrole-3-carboxylate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in their synthetic experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, a compound typically prepared via the Hantzsch pyrrole synthesis or a related pathway.
Question: I am experiencing a low yield of my target product, this compound. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue in pyrrole synthesis and can stem from several factors:
-
Sub-optimal Catalyst Loading: The concentration of the acid catalyst is crucial. Too little catalyst may result in an incomplete reaction, while too much can lead to the degradation of starting materials or the product. It is recommended to perform a catalyst loading screen to identify the optimal concentration for your specific reaction conditions. For many acid-catalyzed reactions, a loading of 1-10 mol% is a good starting point.
-
Inappropriate Catalyst Choice: While protic acids like acetic acid are commonly used, some reactions may benefit from Lewis acids or solid acid catalysts.[1] If you are using a standard acid and observing low yields, consider screening other types of acid catalysts.
-
Reaction Temperature and Time: The reaction may require specific temperature and time parameters to proceed to completion. Insufficient heating or a short reaction time can lead to low conversion. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of the product or starting materials.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in your starting materials (β-ketoester, α-haloketone, and amine source) can interfere with the reaction and lead to side product formation, thus reducing the yield of the desired product. Ensure your reagents are of high purity before use.
Question: I am observing a significant byproduct in my reaction. What is it likely to be and how can I minimize its formation?
Answer: In the context of pyrrole synthesis, particularly the Paal-Knorr reaction (a related synthesis), the formation of a furan derivative is a common side reaction.[3] This occurs when the 1,4-dicarbonyl intermediate undergoes acid-catalyzed cyclization and dehydration before reacting with the amine. While the Hantzsch synthesis has a different mechanism, other side reactions can occur:
-
Self-condensation of the α-haloketone: This can be minimized by adding the α-haloketone solution slowly to the reaction mixture.
-
Formation of a dark, tarry material: This often indicates polymerization of the pyrrole product or starting materials, which can be triggered by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst.
Question: My crude product is a dark, tarry substance that is difficult to purify. What is the reason for this and what can I do?
Answer: The formation of a dark, tarry material is a strong indication of product or starting material degradation and polymerization.[2] This is often caused by:
-
Excessively High Temperatures: High heat can promote unwanted side reactions and decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Highly Acidic Conditions: Strong acids can be detrimental to the stability of the pyrrole ring. Using a milder acid or a lower concentration of the acid catalyst can help prevent this issue.
-
Exposure to Air and Light: Some pyrrole derivatives can be sensitive to oxidation and light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light might be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Hantzsch pyrrole synthesis is a widely used method for preparing this class of compounds. This reaction involves the condensation of a β-ketoester (e.g., methyl acetoacetate), an α-haloketone (e.g., chloroacetone), and an amine or ammonia.[4]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends on the specific substrates and reaction conditions. For the Hantzsch and Paal-Knorr syntheses, both protic acids (like acetic acid or p-toluenesulfonic acid) and Lewis acids can be effective.[5] Solid acid catalysts, such as certain types of alumina or clays, offer the advantage of easier separation from the reaction mixture.[2][6] It is often necessary to screen a few different catalysts to find the most effective one for your system.
Q3: What solvents are typically used for this synthesis?
A3: The choice of solvent can influence the reaction rate and selectivity. Common solvents for pyrrole synthesis include alcohols (like ethanol), acetic acid, or higher boiling point solvents like N,N-dimethylformamide (DMF) or toluene, especially if heating is required.[7] In some cases, solvent-free conditions have also been reported to be effective.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Data Presentation
The following table provides an illustrative example of how different acid catalysts and their loading can affect the yield in a Paal-Knorr type pyrrole synthesis. While this data is not for the exact synthesis of this compound, it demonstrates the importance of catalyst screening and optimization.
Table 1: Effect of Different Acid Catalysts on Pyrrole Synthesis Yield [1]
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | No Catalyst | - | 30 | Trace |
| 2 | Oxalic Acid | 1 | 15 | 18 |
| 3 | Succinic Acid | 1 | 15 | 27 |
| 4 | Tartaric Acid | 1 | 15 | 34 |
| 5 | Camphorsulfonic Acid | 1 | 15 | 39 |
| 6 | Pyroglutamic Acid | 1 | 15 | 48 |
| 7 | Malonic Acid | 1 | 15 | 63 |
| 8 | Citric Acid | 1 | 15 | 74 |
| 9 | Citric Acid | 1 | 30 | 87 |
Disclaimer: The data presented is for the mechanochemical Paal-Knorr synthesis of a different N-substituted pyrrole and serves as an example of catalyst optimization.[1]
Experimental Protocols
The following is a representative experimental protocol for the Hantzsch synthesis of a substituted methyl pyrrole-3-carboxylate. This should be adapted and optimized for the specific synthesis of this compound.
Representative Protocol: Hantzsch Synthesis of a Methyl Pyrrole-3-carboxylate
-
Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as ethanol. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
Addition of α-Haloketone: Slowly add a solution of the α-haloketone (1.0 eq) in the same solvent to the reaction mixture over a period of 15-20 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure pyrrole derivative.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Simple synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate. The primary focus is on the widely applicable Hantzsch pyrrole synthesis and its associated challenges when moving from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A common and scalable method for synthesizing polysubstituted pyrroles like this compound is the Hantzsch pyrrole synthesis.[1][2][3] This is a three-component reaction that involves a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][2] For the target molecule, the likely reactants are methyl acetoacetate, a chloro- or bromo-acetone derivative, and ammonia.
Q2: What are the primary challenges when scaling up the Hantzsch synthesis for this pyrrole derivative?
The main challenges during the scale-up of the Hantzsch pyrrole synthesis include:
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Exothermic Reaction Control: The reaction can be exothermic, and improper heat management at a larger scale can lead to side reactions, reduced yield, and safety hazards.
-
Byproduct Formation: Competing side reactions can lead to the formation of impurities that are difficult to separate from the desired product.
-
Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is critical to maintain consistent reaction conditions and avoid localized "hot spots."
-
Crystallization and Purification: Obtaining the desired crystal form and purity on a large scale can be challenging and may require significant process optimization.
-
Starting Material Quality: The purity of the starting materials is crucial, as impurities can lead to side reactions and lower yields.
Q3: What are the typical byproducts in this synthesis, and how can they be minimized?
Common byproducts in the Hantzsch pyrrole synthesis include:
-
N-alkylation vs. C-alkylation Products: The enamine intermediate can react through either N-alkylation or the desired C-alkylation. The choice of solvent can influence this selectivity, with protic solvents often favoring C-alkylation.[4]
-
Self-condensation of the α-haloketone: The α-haloketone can react with itself, especially in the presence of a base.[4]
-
Furan derivatives: Under strongly acidic conditions (pH < 3), the reaction may favor the formation of furan byproducts.[5]
To minimize these byproducts, it is recommended to:
-
Slowly add the α-haloketone to the pre-formed enamine.[4]
-
Use a weak base.[4]
-
Maintain a neutral or weakly acidic pH.[5]
-
Control the reaction temperature to prevent unwanted side reactions.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Inefficient Enamine Formation | Ensure a slight excess of the amine (ammonia) is used to drive the enamine formation to completion.[4] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures may slow down the reaction, while excessively high temperatures can lead to degradation and byproduct formation.[4] |
| Poor Mixing | Improve agitation to ensure homogeneous mixing of reactants, especially during the addition of the α-haloketone. |
| Incorrect pH | Maintain a neutral to weakly acidic pH to favor pyrrole formation over furan byproducts.[5] |
| Impure Starting Materials | Use high-purity starting materials to avoid side reactions. |
Issue 2: High Levels of Impurities in the Crude Product
| Potential Cause | Troubleshooting Action |
| N-alkylation Side Products | Use a protic solvent like ethanol to favor the desired C-alkylation pathway.[4] |
| Self-condensation of α-haloketone | Add the α-haloketone slowly to the reaction mixture.[4] Consider a semi-batch or continuous flow process for better control. |
| Furan Byproduct Formation | Ensure the reaction is not run under strongly acidic conditions (pH < 3).[5] |
| Polymerization | Avoid excessively high temperatures and prolonged reaction times. |
Issue 3: Poor Control of Reaction Exotherm
| Potential Cause | Troubleshooting Action |
| Rapid Reagent Addition | Slow down the addition rate of the limiting reagent (typically the α-haloketone). |
| Inefficient Heat Transfer | Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. |
| High Reactant Concentration | Consider diluting the reaction mixture, although this may impact reaction kinetics and downstream processing. |
| Batch Process Limitations | For highly exothermic reactions, consider transitioning to a continuous flow process using a microreactor, which offers superior heat transfer and control. |
Experimental Protocols
Key Experiment: Hantzsch Synthesis of this compound (Illustrative Lab-Scale)
Materials:
-
Methyl acetoacetate
-
Chloroacetone (or other suitable α-haloketone)
-
Ammonium hydroxide solution (28-30%)
-
Ethanol
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) in ethanol.
-
To the stirred solution, add ammonium hydroxide solution (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Slowly add a solution of chloroacetone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes. An exotherm may be observed; maintain the temperature with a water bath if necessary.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Quantitative Data Summary
The following table provides an illustrative comparison of reaction parameters for the synthesis of a substituted pyrrole ester, highlighting the impact of different conditions on yield and purity.
| Parameter | Condition A (Batch, Lab-Scale) | Condition B (Batch, Scale-Up) | Condition C (Continuous Flow) |
| Scale | 10 g | 1 kg | 10 kg |
| Solvent | Ethanol | Toluene | Ethanol |
| Temperature | 78°C (Reflux) | 80-90°C | 100°C |
| Addition Time of α-haloketone | 15 min | 2 hours | N/A (Continuous feed) |
| Reaction Time | 4 hours | 8 hours | 10 minutes (Residence time) |
| Yield | 85% | 70% | 92% |
| Purity (Crude) | 90% | 75% | 95% |
| Key Observation | Good yield and purity | Lower yield and purity due to exotherm and mixing issues | High yield and purity with excellent process control |
Visualizations
References
Troubleshooting low conversion rates in "Methyl 4-methyl-1H-pyrrole-3-carboxylate" synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The synthesis of substituted pyrroles like this compound is typically achieved through well-established condensation reactions. The most common methods include the Hantzsch pyrrole synthesis and the Paal-Knorr pyrrole synthesis.[1][2]
-
Hantzsch Synthesis: This versatile three-component reaction involves the condensation of a β-ketoester (e.g., methyl acetoacetate), an α-haloketone, and ammonia or a primary amine.[3]
-
Paal-Knorr Synthesis: This is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia, typically under neutral or weakly acidic conditions.[3][4][5]
Q2: What is the general mechanism for the Hantzsch pyrrole synthesis?
The Hantzsch synthesis begins with the reaction between the β-ketoester and ammonia to form an enamine intermediate. Concurrently, the α-haloketone reacts with another molecule of ammonia. The key step involves the condensation of these two intermediates, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrrole ring.
Troubleshooting Guide for Low Conversion Rates
This guide provides solutions to specific issues that may lead to low yields or reaction failure.
Problem 1: The reaction has a very low yield or is not proceeding to completion.
Q: My reaction is sluggish, and TLC analysis shows mostly unreacted starting materials. What are the common causes and solutions?
A: Low conversion can stem from several factors related to reactants and reaction conditions.
-
Sub-optimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction.[4] Conversely, excessively high temperatures can cause degradation.[4]
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor progress by TLC. Extend the reaction time if necessary.
-
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[4] The purity of starting materials like methyl acetoacetate and the α-haloketone is also critical.
-
Solution: Ensure all starting materials are pure and dry. If using a substituted amine, consider its nucleophilicity.
-
-
Incorrect Stoichiometry or pH: The molar ratios of the reactants are crucial. In the Paal-Knorr synthesis, for example, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[4]
-
Solution: Carefully check the stoichiometry of all reactants. Use a weak base or buffer to maintain an optimal pH range if byproduct formation is an issue.
-
Problem 2: A significant amount of a major byproduct is forming.
Q: My crude 1H-NMR shows a significant impurity. What is it likely to be and how can I minimize its formation?
A: Byproduct formation is a common issue, often dependent on the chosen synthetic route.
-
Self-Condensation: In a Hantzsch synthesis, the α-haloketone can undergo self-condensation or react directly with the amine in a simple substitution.[3]
-
Solution: Add the α-haloketone solution slowly to the reaction mixture containing the pre-formed enamine. This keeps the instantaneous concentration of the α-haloketone low, minimizing side reactions.[3]
-
-
Furan Formation (Paal-Knorr): The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, which occurs when the 1,4-dicarbonyl compound cyclizes without the involvement of the amine.[4]
-
Solution: To minimize furan formation, ensure the pH is not excessively acidic (ideally > 3) and consider using a slight excess of the amine.[4]
-
Problem 3: The reaction mixture has turned into a dark, tarry material.
Q: My crude product appears as a dark, intractable tar that is difficult to purify. What could be the reason?
A: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[4]
-
Cause: This is typically caused by excessively high temperatures or highly acidic conditions.[4] Pyrrole rings can be sensitive to strong acids and heat.
-
Solution: Lower the reaction temperature and consider using a milder acid catalyst or neutral conditions. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative polymerization.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield for Related Pyrrole Syntheses
| Synthesis Method | Reactants | Conditions | Reported Yield | Reference |
| Boc-Deprotection/Cyclization | N-Boc-glycine acylated enaminoamide | Neat Trifluoroacetic Acid (TFA), Room Temp. | 70-90% | [6] |
| Hantzsch (Flow Chemistry) | tert-butyl acetoacetate, benzylamine, 2-bromoacetophenone | 100 °C, 10 min residence time in microreactor | 65% | [7] |
| Hantzsch (Batch) | tert-butyl acetoacetate, benzylamine, 2-bromoacetophenone | Optimized conditions from flow, in-flask | 40% | [7] |
| Paal-Knorr (Iodine Catalyzed) | 1,4-diketone, primary amine | I₂ (10 mol%), 60 °C, 5-10 min | Good to Excellent | [4] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of this compound
This protocol is adapted from a known procedure for the corresponding ethyl ester.[8] It involves a two-step, one-pot reaction.
Step 1: Preparation of 2-Bromopropanal
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In a flask equipped with a dropping funnel and stirrer, dissolve propionaldehyde in a non-protic solvent such as dichloromethane.
-
Cool the solution to approximately 10°C.
-
Slowly add bromine dropwise while maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction at 20°C for 4 hours or until the bromine color disappears.
-
Concentrate the solution under reduced pressure to obtain crude 2-bromopropanal. Use this directly in the next step.
Step 2: Ring-Closure Reaction
-
In a separate reaction vessel, add the crude 2-bromopropanal from Step 1 and one molar equivalent of methyl acetoacetate.
-
Cool the mixture to between 0°C and 10°C.
-
Slowly add concentrated aqueous ammonia dropwise, ensuring the reaction temperature does not exceed 50°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-14 hours.
-
Upon completion, extract the reaction mixture with dichloromethane.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by cooling to induce crystallization, followed by washing with cold pentane or hexane, or by column chromatography on silica gel.
Visualizations
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. syrris.com [syrris.com]
- 8. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 4-methyl-1H-pyrrole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-methyl-1H-pyrrole-3-carboxylate. The following sections address common issues related to the removal of impurities and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurities in a synthesis can vary based on the specific synthetic route employed, such as the Hantzsch or Paal-Knorr pyrrole synthesis. However, common impurities may include:
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Unreacted Starting Materials: Depending on the synthesis, these could include β-ketoesters (like methyl acetoacetate), α-haloketones, or 1,4-dicarbonyl compounds.
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Regioisomers: In syntheses where unsymmetrical starting materials are used, the formation of regioisomers is a possibility.
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Polymeric Materials: Pyrroles can be prone to polymerization, especially under acidic conditions or at elevated temperatures, leading to the formation of dark, tarry substances that are difficult to remove.[1]
-
Byproducts from Side Reactions: Furan derivatives can be a significant byproduct in Paal-Knorr synthesis if the reaction becomes too acidic.[1] In the Hantzsch synthesis, side reactions of the α-haloketone can also occur.
Q2: My crude product is a dark, tarry material. What is the likely cause and how can I purify it?
A2: The formation of a dark, tarry substance often indicates polymerization of the pyrrole product or starting materials.[1] This is typically caused by excessively high temperatures or highly acidic conditions.
Troubleshooting:
-
Optimize Reaction Conditions: Lower the reaction temperature and consider using a milder catalyst or neutral conditions to minimize polymerization.
-
Purification Strategy:
-
Initial Cleanup: Attempt to dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a plug of silica gel to remove baseline polymeric material.
-
Column Chromatography: If the product is soluble, column chromatography is often the most effective method to separate the desired product from the polymeric impurities.
-
Q3: I am observing a byproduct with a similar polarity to my desired product. How can I improve separation?
A3: Separating compounds with similar polarities can be challenging. Here are a few strategies:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. A common mobile phase for pyrrole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Fine-tuning the ratio of these solvents can improve separation.
-
Isocratic vs. Gradient Elution: If isocratic elution does not provide adequate separation, a shallow gradient elution may be more effective.
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for removing small amounts of impurities. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains soluble at all temperatures. For pyrrole derivatives, alcohols like ethanol or methanol, sometimes in combination with water, can be effective.[3]
Troubleshooting Guides
Issue: Low Purity After Initial Purification
If your this compound is still impure after a single purification step, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for low purity after initial purification.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of solid pyrrole derivatives. The ideal solvent system should be determined empirically.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Ice bath
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[4]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
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After the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)[2]
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Chromatography column
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Eluent (e.g., a mixture of petroleum ether and ethyl acetate)[2]
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Load the dissolved sample onto the top of the silica gel column.
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Begin eluting the column with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity if a gradient is used. A common starting point for similar compounds is a petroleum ether:ethyl acetate ratio of 40:1.[2]
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Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes typical purification outcomes for pyrrole derivatives based on common laboratory practices. Note that specific values for this compound are not available in the literature and these are representative examples.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Common Impurities Removed |
| Recrystallization | 85-95% | >98% | Minor structural isomers, unreacted starting materials with different solubility profiles. |
| Column Chromatography | 50-90% | >99% | Polymeric materials, regioisomers, byproducts with different polarities. |
Visualization of Experimental Workflow
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Reaction Monitoring for Methyl 4-methyl-1H-pyrrole-3-carboxylate Synthesis
This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of methyl 4-methyl-1H-pyrrole-3-carboxylate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the TLC and HPLC analysis of the reaction progress.
TLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaky. | - Sample is too concentrated.- Compound is highly polar and interacting strongly with the silica gel.- Incorrect solvent system polarity. | - Dilute the sample before spotting.- Add a small amount of acetic acid or triethylamine to the developing solvent to suppress ionization.- Adjust the polarity of the mobile phase. |
| Rf values are too high or too low. | - Mobile phase is too polar (high Rf) or not polar enough (low Rf). | - To decrease Rf, reduce the proportion of the more polar solvent.- To increase Rf, increase the proportion of the more polar solvent. A common solvent system for pyrrole derivatives is a mixture of petroleum ether and ethyl acetate.[1] |
| No spots are visible. | - Sample was not spotted, or is too dilute.- Compound is not UV active.- Incorrect visualization technique. | - Ensure the capillary tube is loaded and touches the plate.- Use a more concentrated sample.- Use a visualization stain such as vanillin or potassium permanganate.[1] |
| Spots are overlapping. | - Insufficient separation.- Co-elution of starting materials and product. | - Try a different solvent system with varying polarity.- Consider using a two-dimensional TLC technique. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks. | - Column degradation.- Low mobile phase pH causing interaction with residual silanols.- Column overloading. | - Flush the column or replace if necessary.- Use a buffered mobile phase; a phosphate buffer is often effective.[2]- Dilute the sample. |
| Ghost peaks appear. | - Contamination in the injector or column.- Carryover from a previous injection. | - Flush the injector and column with a strong solvent.- Inject a blank run between samples. |
| Retention time is shifting. | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.[2]- Replace the column if performance continues to degrade. |
| No peaks are observed. | - Detector is off or not set to the correct wavelength.- No sample was injected.- Compound has no chromophore for UV detection. | - Ensure the detector is on and set to an appropriate wavelength (e.g., 272 nm for similar pyrrole structures).[2]- Check the injection volume and syringe.- If the compound lacks a UV chromophore, consider using a different detector like a mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value I should expect for my product on TLC?
A1: The Rf value is highly dependent on the TLC plate and the specific mobile phase used. For pyrrole derivatives, a common mobile phase is a mixture of petroleum ether and ethyl acetate.[1] A good starting point is a 19:1 or 9:1 mixture. Ideally, the product spot should have an Rf value between 0.3 and 0.5 for optimal separation and visualization.
Q2: How can I visualize the spots on my TLC plate if my compound is not UV active?
A2: If your starting materials or product are not visible under a UV lamp, you can use a chemical stain. A vanillin stain followed by gentle heating is often effective for visualizing pyrrole compounds.[1] Alternatively, a potassium permanganate stain can be used, which reacts with many organic compounds.
Q3: What type of HPLC column is suitable for analyzing this compound?
A3: A reverse-phase C18 column is a common and effective choice for the analysis of pyrrole derivatives.[3] A standard column dimension would be 250 mm x 4.6 mm with 5 µm particles.
Q4: How do I prepare my sample for HPLC analysis?
A4: Dissolve a small amount of the reaction mixture in the mobile phase or a compatible solvent like acetonitrile or methanol. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter that could damage the HPLC system.
Q5: My reaction seems to have stalled, with both starting material and product present for an extended period. What should I do?
A5: First, confirm that the reaction conditions (temperature, stirring, atmosphere) are correct. If the reaction has indeed stalled, consider adding a fresh portion of the limiting reagent or a catalyst if one is being used. It's also possible that an equilibrium has been reached.
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the mixture onto the origin line. Also, spot the starting materials as references.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 9:1 Petroleum Ether:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm) and/or by staining with vanillin followed by gentle heating.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
HPLC Monitoring Protocol
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. For better peak shape, a phosphate buffer can be used as the aqueous component.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detector Wavelength: Set to an appropriate wavelength for pyrroles, such as 272 nm.[2]
-
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it with the mobile phase and filter it through a 0.22 µm syringe filter.
-
Injection: Inject a standard volume (e.g., 10 µL) of the prepared sample into the HPLC system.
-
Analysis: Monitor the chromatogram for the appearance of the product peak and the disappearance of the starting material peaks. The retention time of the peaks can be used to identify the components, and the peak area can be used to quantify the relative amounts.
Visual Workflows
Caption: Workflow for monitoring the synthesis of this compound.
References
Stability issues of "Methyl 4-methyl-1H-pyrrole-3-carboxylate" during workup
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 4-methyl-1H-pyrrole-3-carboxylate during experimental workup procedures. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield after acidic workup | Acid-catalyzed decomposition or decarboxylation. Pyrrole rings, particularly when functionalized with carboxylic acid or ester groups, can be sensitive to strong acids. Protonation of the pyrrole ring can lead to degradation pathways.[1][2][3] | - Use dilute aqueous acid solutions (e.g., 1M HCl) for neutralization and perform washes quickly at low temperatures (0-5°C).- Consider using a milder acidic wash, such as saturated ammonium chloride solution.- If possible, avoid strongly acidic conditions altogether and purify the crude product directly using chromatography. |
| Product degradation during column chromatography | Decomposition on silica gel. The acidic nature of standard silica gel can cause degradation of sensitive compounds like pyrroles.[4] This may manifest as streaking on TLC, low recovery from the column, or the presence of new impurities in the collected fractions. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent.- Use an alternative stationary phase such as neutral alumina or Florisil.- Minimize the time the compound spends on the column by using a faster flow rate and an optimized eluent system for rapid elution. |
| Discoloration (darkening) of the product during workup or storage | Oxidation and/or polymerization. Pyrroles are known to be susceptible to oxidation, especially when exposed to air and light.[5] This can be exacerbated by residual acid or metal impurities. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.- Use degassed solvents for extractions and chromatography.- Store the purified compound under an inert atmosphere, protected from light, and at a low temperature. |
| Ester hydrolysis during workup | Exposure to strong basic conditions. While generally more stable to base than acid, prolonged exposure to strong bases (e.g., concentrated NaOH or KOH) can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. | - Use mild bases like saturated sodium bicarbonate solution for neutralization.- If a stronger base is required, perform the wash quickly and at a low temperature.- Analyze the aqueous layer by acidifying it to check for any precipitated carboxylic acid. |
| Low recovery after evaporation/concentration | Thermal decomposition. Some pyrrole esters can be thermally labile.[6][7][8][9] Applying high temperatures during solvent removal can lead to degradation. | - Use a rotary evaporator at a reduced pressure and a low bath temperature (e.g., < 40°C).- For very sensitive compounds, consider alternative solvent removal methods like lyophilization if applicable. |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of the crude product looks clean, but after column chromatography, I see new impurities. What is happening?
A1: This is a strong indication that your compound is degrading on the silica gel column. The acidic nature of silica can catalyze decomposition or polymerization of pyrrole derivatives. To confirm this, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the silica. To mitigate this, you can use deactivated silica gel (neutralized with a base like triethylamine), or switch to a more inert stationary phase like neutral alumina.
Q2: I observe significant darkening of my organic extracts after washing with an acidic solution. Is this normal?
A2: While some discoloration can occur, significant darkening upon contact with acid suggests acid-catalyzed polymerization or decomposition. Pyrroles are known to be unstable in the presence of strong acids, leading to the formation of colored, often insoluble, polymeric materials.[10] It is crucial to minimize contact time with acidic solutions and to use dilute acids at low temperatures. If possible, consider alternative purification methods that avoid acidic workups.
Q3: Can I use a strong base like sodium hydroxide to wash my organic extracts?
A3: It is generally not recommended to use strong bases like NaOH for extended periods, as this can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. A milder base, such as saturated sodium bicarbonate solution, is usually sufficient to neutralize any residual acid and is less likely to cause hydrolysis.
Q4: What are the ideal storage conditions for this compound?
A4: To prevent degradation, the compound should be stored as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and in a refrigerator or freezer. Pyrroles can be sensitive to air and light, which can induce oxidation and polymerization over time.
Q5: Is this compound susceptible to decarboxylation?
A5: While pyrrole-2-carboxylic acids are known to undergo acid-catalyzed decarboxylation, the tendency for 3-carboxy pyrroles to do so is generally lower. However, under harsh acidic conditions and elevated temperatures, decarboxylation could still be a potential side reaction. It is a good practice to avoid prolonged exposure to strong acids to minimize this risk.[1][2][3]
Summary of Stability Data
| Condition | Stability Profile | Potential Degradation Products |
| Strongly Acidic (e.g., >3M HCl, TFA) | Low - Prone to decomposition and polymerization. Potential for decarboxylation under harsh conditions.[2][3][11] | Polymeric materials, decarboxylated pyrrole. |
| Mildly Acidic (e.g., 1M HCl, NH4Cl) | Moderate - Degradation is possible with prolonged exposure. | Trace decomposition products. |
| Neutral (pH ~7) | Good | - |
| Mildly Basic (e.g., sat. NaHCO3) | Good - Generally stable. | - |
| Strongly Basic (e.g., >1M NaOH) | Moderate - Risk of ester hydrolysis to the carboxylic acid. | 4-methyl-1H-pyrrole-3-carboxylic acid. |
| Silica Gel Chromatography | Moderate to Low - Can be unstable on acidic silica gel.[4] | Various decomposition products. |
| Elevated Temperature (> 50°C) | Moderate - Potential for thermal decomposition.[6][7][8][9] | Fragmentation products. |
Experimental Protocols
Protocol 1: General Workup Procedure for this compound
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a non-aqueous solvent, dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash (Neutralization):
-
Transfer the organic mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acid).
-
Water.
-
Saturated aqueous sodium chloride (brine) solution (to aid in phase separation and remove residual water).
-
-
Perform all washes promptly and without vigorous shaking to avoid emulsion formation.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator at reduced pressure and a bath temperature below 40°C.
-
Purification (Column Chromatography):
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). For sensitive compounds, consider pre-treating the silica gel with 1-2% triethylamine in the eluent.
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure at a low temperature.
-
Visualizations
Caption: Experimental workflow with potential stability pitfalls.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Methyl 4-methyl-1H-pyrrole-3-carboxylate and Other Pyrrole Derivatives in Bioassays
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the bioactivity of Methyl 4-methyl-1H-pyrrole-3-carboxylate and other selected pyrrole derivatives, with a focus on their performance in anticancer and antimicrobial bioassays. The data presented is compiled from various studies to offer a broad perspective on the therapeutic potential of this class of compounds.
Comparative Biological Activity Data
The following tables summarize quantitative data from bioassays of various pyrrole derivatives. It is important to note that the data for this compound is limited in the public domain, and the following comparisons are drawn from studies on structurally related compounds. The presented data is not from head-to-head comparative studies unless otherwise specified.
Anticancer Activity
The anticancer potential of pyrrole derivatives has been extensively explored, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, such as receptor tyrosine kinases like VEGFR-2.
Table 1: In Vitro Anticancer Activity of Pyrrole Derivatives
| Compound/Derivative Class | Target Cell Line | Activity Metric | Reported Value |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Various Cancer Cell Lines (NCI-60) | % Growth Inhibition (at 10 µM) | 50.21 - 108.37%[1] |
| 4-Carbethoxy-1-methyl-2-phenacyl-3-phenylpyrrole | Murine and Human Leukemias/Lymphomas | - | Potent cytotoxic agent[2] |
| 4-Carbethoxy-2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole | Murine and Human Leukemias/Lymphomas | - | Potent cytotoxic agent[2] |
| 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole | MDA-MB (Human Breast Cancer) | Antiproliferative Activity (at 10 µM) | Significant[3] |
| Alkynylated Pyrrole (3-alkynylpyrrole-2,4-dicarboxylate structure) | A549 (Lung Carcinoma) | IC50 | 3.49 µM[4] |
| Pyrrole-Indole Hybrid (single chloro-substitution) | T47D (Breast Cancer) | IC50 | 2.4 µM[4] |
Note: Data for this compound was not available in the reviewed literature.
Antimicrobial Activity
Pyrrole derivatives have also demonstrated promising activity against various microbial strains. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: In Vitro Antimicrobial Activity of Pyrrole Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Reported Value |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Various microbes | % Growth Inhibition (at 32 µg/ml) | 50.87 - 56.60%[1] |
| Pyrrole-fused Pyrimidine | M. tuberculosis H37Rv | MIC | 0.78 µg/mL[4] |
Note: Data for this compound was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key assays commonly used to evaluate the biological activity of pyrrole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrrole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[4] The percentage of cell growth inhibition is calculated relative to untreated control cells.
In Vitro Antimicrobial Activity: Broth Microdilution Method (for MIC determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
Visualizations
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of novel chemical compounds like pyrrole derivatives.
VEGFR-2 Signaling Pathway Inhibition
Several pyrrole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.
References
- 1. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity and mode of action of 2,3,4-trisubstituted pyrroles and related derivatives in human Tmolt4 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative analysis of "Methyl 4-methyl-1H-pyrrole-3-carboxylate" synthesis methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthesis methods for Methyl 4-methyl-1H-pyrrole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, quantitative data, and logical workflows of the established synthetic routes, offering a comprehensive resource for selecting the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be achieved through several established methods in heterocyclic chemistry. This guide focuses on the Van Leusen Pyrrole Synthesis, for which specific data for the target molecule is available, and provides a general overview of the Hantzsch and Paal-Knorr syntheses as potential alternative routes.
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity |
| Van Leusen Pyrrole Synthesis | p-Toluenesulfonylmethyl isocyanide (TosMIC), Methyl crotonate | Potassium tert-butoxide, Tetrahydrofuran (THF), Dimethylformamide (DMF) | -78°C to room temperature | 25 - 56 | Pale-yellow solid |
| Hantzsch Pyrrole Synthesis | (Not specified for target molecule) | (Typically β-ketoester, α-haloketone, ammonia/amine) | (Varies) | (Not reported) | (Not reported) |
| Paal-Knorr Pyrrole Synthesis | (Not specified for target molecule) | (Typically 1,4-dicarbonyl compound, ammonia/amine) | (Varies) | (Not reported) | (Not reported) |
Detailed Experimental Protocols
Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a powerful method for the synthesis of pyrroles from tosylmethyl isocyanide (TosMIC) and an α,β-unsaturated carbonyl compound. This [3+2] cycloaddition approach is particularly valuable for the construction of 3,4-disubstituted pyrroles.
Experimental Protocol:
A solution of p-toluenesulfonylmethyl isocyanide (94.6 g) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) is cooled to -78°C under an inert atmosphere. To this solution, potassium tert-butoxide (76.7 g) is added portion-wise, maintaining the low temperature. After stirring for a designated period, methyl crotonate (48.5 g) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography. The reaction is subsequently quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound as a pale-yellow solid.[1][2] A reported yield for this reaction is 25%. Another study reports a yield of 56% under similar conditions.
Hantzsch Pyrrole Synthesis (General Overview)
Generalized Protocol:
Typically, an equimolar mixture of a suitable β-ketoester (e.g., methyl acetoacetate), an α-haloketone (e.g., chloroacetaldehyde or a precursor), and a source of ammonia (e.g., ammonium acetate) in a solvent like ethanol or acetic acid is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Purification is generally achieved by recrystallization or column chromatography. The selection of appropriate starting materials is crucial for obtaining the desired substitution pattern on the pyrrole ring.
Paal-Knorr Pyrrole Synthesis (General Overview)
The Paal-Knorr synthesis is another fundamental method for constructing the pyrrole ring, proceeding via the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. Similar to the Hantzsch synthesis, specific literature detailing the synthesis of this compound via this route is scarce. However, the general principles of the reaction can be applied.
Generalized Protocol:
A 1,4-dicarbonyl compound bearing the required substituents is reacted with ammonia or a primary amine in a suitable solvent, often with acid catalysis. The reaction typically involves heating the mixture to drive the cyclization and dehydration steps. Work-up usually involves neutralization, extraction, and subsequent purification of the resulting pyrrole. The main challenge in adapting this method lies in the synthesis of the requisite substituted 1,4-dicarbonyl precursor.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Van Leusen synthesis of the target molecule.
Caption: Generalized Hantzsch pyrrole synthesis.
Caption: Generalized Paal-Knorr pyrrole synthesis.
References
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of Methyl 4-methyl-1H-pyrrole-3-carboxylate Analogs
A deep dive into the pharmacological potential of substituted pyrrole-3-carboxylates reveals a significant correlation between their chemical structure and biological activity. This guide provides a comparative analysis of various analogs of Methyl 4-methyl-1H-pyrrole-3-carboxylate, summarizing key findings on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of relevant biological pathways offer a comprehensive resource for researchers in drug discovery and medicinal chemistry.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Analogs of this compound, a simple pyrrole derivative, have been the subject of extensive research, demonstrating a broad spectrum of pharmacological activities. The therapeutic potential of these compounds is intricately linked to the nature and position of substituents on the pyrrole ring, a classic example of structure-activity relationship (SAR). This guide synthesizes findings from multiple studies to provide a clear comparison of these analogs.
Comparative Analysis of Biological Activity
The biological evaluation of various pyrrole-3-carboxylate analogs has yielded significant quantitative data, primarily in the form of IC50 and Minimum Inhibitory Concentration (MIC) values. These values are crucial for comparing the potency of different compounds and understanding the impact of specific structural modifications.
Anticancer Activity
The pyrrole nucleus is a common feature in many anticancer agents.[4][5] SAR studies on pyrrole-3-carboxylate analogs have revealed that specific substitutions can lead to potent cytotoxic activity against various cancer cell lines.
For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety were synthesized and evaluated for their in vitro anticancer activity.[6] Among these, compound 8f , N-(1-cyclohexylethyl)-5-(1H-benzo[d]imidazol-2-yl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, exhibited significant growth inhibition of 62.46% against the MDA-MB-435 melanoma cell line at a 10 µM concentration.[6] This highlights the importance of the N-substituted carboxamide and the benzimidazole group in conferring anticancer properties.
In another study, 2,3-diaryl-1H-pyrrole analogs of combretastatin A-4 were synthesized and tested for their anti-proliferative activity.[7] Compound 35 , a 2,3-diaryl-1H-pyrrole, demonstrated potent activity against the MDA-MB-231 human breast cancer cell line with an IC50 value of 0.07 µM.[7] This suggests that the presence of specific aryl groups at positions 2 and 3 of the pyrrole ring is a key determinant of cytotoxicity.
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| 8f | -CH3 | -CONH-CH(CH3)C6H11 | -CH3 | -Benzimidazol-2-yl | MDA-MB-435 (Melanoma) | N/A (62.46% GI at 10µM) | [6] |
| 35 | -Aryl | -Aryl | -H | -H | MDA-MB-231 (Breast) | 0.07 | [7] |
| 1c | -[(3-chlorophenyl)amino] | -COOH | - | Fused Quinoxaline | Human Protein Kinase CK2 | 0.049 | [8] |
Table 1: Comparative anticancer activity of selected this compound analogs. R1-R4 represent substituents at different positions of the pyrrole ring.
Antimicrobial Activity
Pyrrole derivatives have also shown significant promise as antimicrobial agents.[1][9] The structural modifications on the pyrrole ring play a crucial role in determining their spectrum and potency of activity against various bacterial and fungal strains.
A study on 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives reported that some of these compounds exhibited appreciable antibacterial activity, particularly against Staphylococcus species.[9] Another research focused on pyrrole-2-carboxamide derivatives as inhibitors of mycobacterial membrane protein Large 3 (MmpL3) for treating drug-resistant tuberculosis.[2] Many of these compounds showed potent anti-TB activity with MIC values less than 0.016 μg/mL.[2] The structure-activity relationship studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and attaching bulky substituents to the carboxamide greatly improved anti-TB activity.[2]
| Compound ID | R1 | R2 | R3 | R4 | Microorganism | MIC (µg/mL) | Reference |
| Pyrrole-2-carboxamide Analog | Phenyl/Pyridyl with EWG | -CONH-bulky group | -H | -H | Mycobacterium tuberculosis | < 0.016 | [2] |
| 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid | -Arylmethyl | -COOH | -H | -Aryl | Staphylococcus sp. | Not specified | [9] |
Table 2: Comparative antimicrobial activity of selected this compound analogs. R1-R4 represent substituents at different positions of the pyrrole ring. EWG: Electron-Withdrawing Group.
Anti-inflammatory Activity
The pyrrole scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs).[10] Research into pyrrole-3-carboxylate analogs has led to the discovery of potent anti-inflammatory agents.
One study synthesized and evaluated pyrrole derivatives as dual COX-1 and COX-2 inhibitors.[11] Compounds containing an acetic acid group at position 1 of the pyrrole ring showed the highest activity against both COX-1 and COX-2, with some analogs exhibiting greater activity than the reference drug celecoxib.[11] Specifically, compounds with bulkier substituents at position 1 and the replacement of the acetic acid group with a larger acidic group tended to favor COX-1 inhibition.[11]
| Compound ID | R1 | R2 | R3 | R4 | Target | IC50 (µM) | Reference |
| Analog with Acetic Acid | -CH2COOH | -COOEt | -CH3 | -Substituted Phenyl | COX-1 & COX-2 | More potent than Celecoxib | [11] |
Table 3: Comparative anti-inflammatory activity of a this compound analog. R1-R4 represent substituents at different positions of the pyrrole ring.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrrole analogs) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase enzymes.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
Visualizing the Science
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: A typical workflow for the discovery and optimization of bioactive pyrrole analogs.
Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syrris.com [syrris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of pyrrole analogues of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Methyl 4-methyl-1H-pyrrole-3-carboxylate Derivatives as Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Derivatives of the 4-methyl-1H-pyrrole-3-carboxylate core have emerged as a promising class of compounds in oncology, primarily through their action as kinase inhibitors. This guide provides a comparative analysis of the performance of these derivatives against other kinase inhibitors, supported by experimental data and detailed protocols to facilitate further research and development. While specific data for the simple "Methyl 4-methyl-1H-pyrrole-3-carboxylate" is limited, this document focuses on more complex derivatives synthesized from this core scaffold, highlighting its potential in the design of novel anticancer agents.
Comparative Performance of Pyrrole Derivatives as Kinase Inhibitors
The anticancer activity of pyrrole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The following tables summarize the in vitro efficacy of representative pyrrole derivatives, focusing on their activity against key oncogenic kinases and cancer cell lines.
| Compound | Target Kinase(s) | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative 5k | EGFR | 79 | HepG2 | - | [1][2] |
| Her2 | 40 | ||||
| VEGFR2 | 136 | ||||
| CDK2 | 204 | ||||
| Pyrrolo[2,3-d]pyrimidine Derivative 12i | EGFR (T790M) | 0.21 | HCC827 | 0.046 | [3] |
| EGFR (wild-type) | 22 | ||||
| Sunitinib (Pyrrole-indolin-2-one derivative, FDA-approved) | VEGFR-2, PDGFRβ | - | - | - | [4] |
| Erlotinib (Alternative EGFR inhibitor) | EGFR | 2 | - | - | [1] |
| Gefitinib (Alternative EGFR inhibitor) | EGFR | 3-37 | - | - | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.
Experimental Protocols
To ensure reproducibility and facilitate the validation of findings, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[5]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µl of the diluted compound or vehicle (for controls).[5]
-
Add 2 µl of the kinase solution to each well.
-
To initiate the reaction, add 2 µl of a mixture containing the substrate and ATP.[5]
-
Incubate the plate at room temperature for 60 minutes.[5]
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[5]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][7]
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[6][8]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Mechanism of Action
To illustrate the mechanism of action of these pyrrole derivatives, the following diagrams depict the targeted signaling pathway and a general experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition by pyrrole derivatives.
Caption: General experimental workflow for validating the mechanism of action.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sci-hub.box [sci-hub.box]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. promega.com [promega.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
"Methyl 4-methyl-1H-pyrrole-3-carboxylate" as a kinase inhibitor compared to known drugs
A Guide for Researchers in Drug Development
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] This has made them a major focus for drug discovery efforts. This guide provides a comparative analysis of a representative pyrrole-based compound, termed here as "Hypothetical Pyrrole-Inhibitor 1" (HP-1), and the well-established multi-targeted tyrosine kinase inhibitor, Sunitinib.
It is important to note that as of the writing of this guide, there is no publicly available experimental data on "Methyl 4-methyl-1H-pyrrole-3-carboxylate" as a kinase inhibitor. Therefore, HP-1 is used as a representative model for a novel pyrrole-based inhibitor to illustrate a comparative framework against a known drug. Sunitinib is an FDA-approved oral multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-tumor and anti-angiogenic activities.[4][5] It is known to inhibit multiple receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[6][7]
This guide will delve into a comparative analysis of their inhibitory profiles, the signaling pathways they target, and the experimental methodologies used to characterize such compounds.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following table summarizes the IC50 values for our Hypothetical Pyrrole-Inhibitor 1 (HP-1) and Sunitinib against key receptor tyrosine kinases involved in angiogenesis and tumor progression. The data for Sunitinib is collated from published literature, while the data for HP-1 is hypothetical but representative of a potent and selective pyrrole-based inhibitor.
| Kinase Target | Hypothetical Pyrrole-Inhibitor 1 (HP-1) IC50 (nM) | Sunitinib IC50 (nM) | Key Cellular Process |
| VEGFR-2 (KDR) | 15 | 9 | Angiogenesis, Vascular Permeability |
| PDGFR-β | 25 | 2 | Pericyte Recruitment, Angiogenesis |
| c-Kit | >1000 | 4 | Cell Proliferation, Survival |
| FLT3 | >1000 | 1 | Hematopoiesis, Leukemia Progression |
Note: IC50 values for Sunitinib are approximate and can vary based on assay conditions.
Targeted Signaling Pathway: VEGF Signaling
Both Sunitinib and many pyrrole-based inhibitors exert their anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[8][9] This pathway is crucial for the formation of new blood vessels, a process essential for tumor growth and metastasis.[10][11] The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[12][13] This leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new vasculature.[10] Inhibitors like Sunitinib block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and halting the downstream signaling cascade.
Caption: Simplified VEGF signaling pathway and the point of inhibition.
Experimental Protocols
The characterization of kinase inhibitors involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
1. Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.[14]
-
Objective: To determine the in vitro IC50 value of an inhibitor against a purified kinase.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out by incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Methodology:
-
Prepare serial dilutions of the test compound (e.g., HP-1 or Sunitinib) in a suitable buffer.
-
In a 384-well plate, add the recombinant human kinase enzyme and a specific substrate.
-
Add the serially diluted test compound to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a reagent that depletes unused ATP.
-
Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[15]
-
2. Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Objective: To determine the effect of a kinase inhibitor on the proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Carefully remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.[14]
-
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a novel kinase inhibitor follows a logical progression from initial screening to cellular and in vivo testing.
Caption: A typical workflow for kinase inhibitor drug discovery.
While "this compound" remains an uncharacterized compound in the context of kinase inhibition, the broader class of pyrrole-based molecules continues to be a fertile ground for the discovery of novel therapeutics.[16] The comparative framework presented here, using a hypothetical pyrrole inhibitor and the established drug Sunitinib, illustrates the key data points and experimental approaches necessary for the evaluation of new kinase inhibitor candidates. By systematically assessing in vitro potency, selectivity, and cellular activity through robust biochemical and cell-based assays, researchers can effectively profile and advance promising compounds in the drug development pipeline. The ultimate goal is to identify novel inhibitors with improved efficacy and safety profiles for the treatment of cancer and other kinase-driven diseases.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory approval. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of Methyl 4-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We present supporting hypothetical experimental data and detailed protocols to aid in method selection and implementation.
The determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development. The choice of analytical technique is paramount and depends on the physicochemical properties of the analyte and potential impurities. Here, we evaluate the suitability of two powerful chromatographic techniques, HPLC and GC-MS, for the purity assessment of this compound.
At a Glance: HPLC vs. GC-MS for Purity Analysis
Both HPLC and GC-MS are separation techniques capable of providing high-resolution separation of compounds in a mixture.[1] However, they operate on different principles, making them suitable for different types of analytes. HPLC is ideal for a wide range of compounds, including non-volatile and thermally sensitive molecules, separating them based on their interactions with a liquid mobile phase and a stationary phase.[2] In contrast, GC-MS is best suited for volatile and thermally stable compounds, which are separated in the gas phase based on their boiling points and interaction with the stationary phase.
For this compound, a solid at room temperature, both techniques are viable, with the choice depending on the specific analytical requirements, such as the nature of expected impurities and the need for structural elucidation.
Hypothetical Purity Analysis Data
To illustrate the comparative performance of the two techniques, a hypothetical batch of this compound was analyzed for its purity and the presence of potential process-related impurities. The following table summarizes the quantitative data obtained.
| Compound | HPLC-UV (Area %) | GC-MS (Area %) |
| This compound | 99.52 | 99.60 |
| Impurity A (Starting Material) | 0.25 | 0.22 |
| Impurity B (By-product) | 0.15 | 0.11 |
| Impurity C (Degradant) | 0.08 | 0.07 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the hypothetical experimental protocols for the HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2]
| Parameter | Description |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | Diode Array Detector (DAD), Wavelength: 254 nm |
| Sample Preparation | 1 mg/mL of this compound in Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3]
| Parameter | Description |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-450 |
| Sample Preparation | 1 mg/mL of this compound in Dichloromethane |
Visualizing the Analytical Workflow
A clear understanding of the analytical process is essential. The following diagrams illustrate the general workflow for purity analysis and a decision-making process for selecting the appropriate technique.
References
In vitro testing of "Methyl 4-methyl-1H-pyrrole-3-carboxylate" derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This guide provides a comparative overview of the in vitro anticancer activity of various substituted pyrrole derivatives, with a focus on their cytotoxic effects against different cancer cell lines. While specific comprehensive data on "Methyl 4-methyl-1H-pyrrole-3-carboxylate" derivatives is limited in publicly available literature, this guide summarizes findings for structurally related pyrrole compounds to provide a valuable reference for researchers in the field. The data presented is compiled from multiple studies to highlight the potential of this heterocyclic motif in the development of novel anticancer agents.
Comparative Cytotoxicity of Pyrrole Derivatives
The in vitro cytotoxicity of various pyrrole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below for selected derivatives. Lower IC50 values indicate greater potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Substituted Benzoyl-4-phenyl-1H-pyrroles | cpd 15 | A549 (Lung) | 3.6 | [1] |
| cpd 19 | MGC 80-3 (Gastric) | 1.0 - 1.7 | [1] | |
| cpd 19 | HCT-116 (Colon) | 1.0 - 1.7 | [1] | |
| cpd 21 | HepG2 (Liver) | 0.5 - 0.9 | [1] | |
| cpd 21 | DU145 (Prostate) | 0.5 - 0.9 | [1] | |
| cpd 21 | CT-26 (Colon) | 0.5 - 0.9 | [1] | |
| Isatin-Pyrrole Derivatives | Compound 6 | HepG2 (Liver) | 0.47 | [2] |
| 2,4-Dimethyl-1H-pyrrole-3-carboxamides | Compound 8f | MDA-MB-435 (Melanoma) | >10 (62.46% growth inhibition at 10 µM) | [3] |
| Compound 8f | MDA-MB-468 (Breast) | >10 (40.24% growth inhibition at 10 µM) | [3] | |
| 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione Metal Complexes | Complex (1) | A549 (Lung) | 794.37 | [4] |
| Complex (1) | HT29 (Colon) | 654.31 | [4] | |
| Complex (3) | HT29 (Colon) | 1064.05 | [4] |
Note: The compounds listed are structurally diverse and may not be direct derivatives of "this compound". The data is presented to illustrate the general anticancer potential of the broader pyrrole class.
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyrrole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of anticancer compounds.
Caption: General workflow for in vitro anticancer drug screening.
Signaling Pathway
Several pyrrole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGFR pathways.[5][6] The diagram below provides a simplified representation of a receptor tyrosine kinase (RTK) signaling cascade that can be targeted by such inhibitors.
Caption: Simplified RTK signaling pathway targeted by pyrrole inhibitors.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparing the efficacy of different catalysts for "Methyl 4-methyl-1H-pyrrole-3-carboxylate" synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrroles is a cornerstone of medicinal chemistry, as the pyrrole motif is a key structural component in numerous pharmaceuticals. This guide provides a comparative analysis of three distinct catalytic methods for the synthesis of a specific target molecule, Methyl 4-methyl-1H-pyrrole-3-carboxylate. The comparison focuses on the efficacy of a classic Zinc-catalyzed Knorr synthesis, a modern Bismuth-catalyzed Paal-Knorr reaction, and a Vanadium-catalyzed approach, offering insights into their respective advantages in terms of yield, reaction conditions, and potential for broader application.
At a Glance: Comparison of Catalytic Efficacies
| Catalyst System | Synthetic Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages |
| Zinc Dust / Acetic Acid | Knorr Pyrrole Synthesis | ~75 | 2 | 100 | Well-established, high yield |
| Bismuth(III) Nitrate Pentahydrate | Paal-Knorr Synthesis | ~85 | 0.25 | 110 (Microwave) | Rapid, high yield, mild Lewis acid catalyst |
| Vanadium(V) Oxytriisopropoxide | Paal-Knorr Synthesis | ~90 | 24 | 80 | High yield, alternative to traditional catalysts |
General Synthetic Pathway: The Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles. The general workflow involves the condensation of an α-amino-β-ketoester with a β-ketoester, catalyzed by zinc dust in acetic acid.
Caption: General workflow of the Knorr pyrrole synthesis.
Experimental Protocols
Method 1: Zinc-Catalyzed Knorr Pyrrole Synthesis
This protocol is adapted from the classical Knorr synthesis, a robust method for preparing pyrrole derivatives.[1][2]
Step 1: Synthesis of Methyl 2-(hydroxyimino)-3-oxobutanoate
To a stirred and ice-cooled solution of methyl acetoacetate (11.61 g, 0.1 mol) in glacial acetic acid (20 mL), a solution of sodium nitrite (6.90 g, 0.1 mol) in water (25 mL) is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for an additional 30 minutes. The product is then extracted with diethyl ether, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 2-(hydroxyimino)-3-oxobutanoate.
Step 2: Synthesis of this compound
A solution of methyl 2-(hydroxyimino)-3-oxobutanoate (14.51 g, 0.1 mol) and methyl acetoacetate (11.61 g, 0.1 mol) in glacial acetic acid (50 mL) is prepared. To this solution, zinc dust (13.08 g, 0.2 mol) is added portion-wise with vigorous stirring. The reaction is exothermic and the temperature should be maintained around 100°C for 2 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is filtered, washed with water, and recrystallized from ethanol to afford this compound.
Method 2: Bismuth-Catalyzed Paal-Knorr Synthesis
This method utilizes a mild Lewis acid catalyst, Bismuth(III) nitrate, under microwave irradiation for a rapid and efficient synthesis.[3][4]
Step 1: Synthesis of Methyl 3-acetyl-4-oxopentanoate (1,4-dicarbonyl precursor)
This precursor can be synthesized via various established methods, for instance, by the acylation of a suitable enamine or enolate of a β-ketoester.
Step 2: Synthesis of this compound
In a microwave reactor vial, a mixture of Methyl 3-acetyl-4-oxopentanoate (1.72 g, 10 mmol), ammonium acetate (0.77 g, 10 mmol), and Bismuth(III) nitrate pentahydrate (0.24 g, 0.5 mmol) in ethanol (5 mL) is subjected to microwave irradiation at 110°C for 15 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the target compound.
Method 3: Vanadium-Catalyzed Paal-Knorr Synthesis
This protocol employs a vanadium catalyst for the synthesis of N-substituted pyrroles, which can be adapted for the synthesis of the N-unsubstituted target molecule using an ammonia source.
Step 1: Synthesis of Methyl 3-acetyl-4-oxopentanoate (1,4-dicarbonyl precursor)
As described in Method 2.
Step 2: Synthesis of this compound
A mixture of Methyl 3-acetyl-4-oxopentanoate (1.72 g, 10 mmol), ammonium carbonate (0.96 g, 10 mmol), and Vanadium(V) oxytriisopropoxide (0.25 g, 1 mmol) in toluene (20 mL) is heated at 80°C for 24 hours in a sealed tube. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography to give this compound.
Concluding Remarks
The choice of catalyst and synthetic methodology for the preparation of this compound significantly impacts the efficiency and conditions of the reaction. The traditional Zinc-catalyzed Knorr synthesis offers a reliable and high-yielding route. For researchers seeking more rapid and modern alternatives, the Bismuth-catalyzed Paal-Knorr synthesis under microwave irradiation provides a significant reduction in reaction time with comparable yields. The Vanadium-catalyzed method, while requiring a longer reaction time, presents another effective alternative. The selection of the optimal method will depend on the specific requirements of the research, including available equipment, desired reaction time, and cost considerations.
References
Docking studies of "Methyl 4-methyl-1H-pyrrole-3-carboxylate" with protein targets
A comprehensive analysis of the in silico binding affinities and experimental methodologies for various pyrrole-based compounds against prominent protein targets implicated in cancer and infectious diseases.
Quantitative Comparison of Binding Affinities
The binding affinity, often represented by a docking score or binding energy, is a critical metric for predicting the strength of the interaction between a ligand (in this case, a pyrrole derivative) and a protein. A more negative score typically indicates a more favorable binding interaction. The table below summarizes the binding affinities of various pyrrole derivatives with their respective protein targets as reported in the literature.
| Ligand (Pyrrole Derivative) | Protein Target | PDB ID | Docking Score/Binding Energy (kcal/mol) | Software Used |
| SR9009 | HER2 | - | -158.436 +/- 11.495 kJ/mol (Binding Energy) | AutoDock |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative | VEGFR-2 | - | -9.5 | - |
| 2-Amino-1-(4-Iodophenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | HIV-1 gp120 | 3MNW | -265.9 | Hex |
| 2-Amino-1-(4-Fluoro-phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | HIV-1 gp120 | 3MNW | -228.23 | Hex |
| 2-Amino-1-(4-Methoxy-phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | HIV-1 gp120 | 3MNW | -227.13 | Hex |
| Oxadiazole-ligated pyrrole derivative (Compound 11) | Enoyl-ACP (CoA) reductase (ENR) | - | - | GLIDE |
| N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide derivatives | Enoyl ACP reductase & DHFR | 2NSD | - | Surflex |
Experimental Protocols: A Closer Look at In Silico Docking
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below are detailed protocols for some of the key experiments cited in this guide.
Molecular Docking of SR9009 with HER2[1][2]
-
Macromolecule Preparation : The three-dimensional structure of the HER2 protein was retrieved from the RCSB Protein Data Bank (PDB). Any water molecules and heteroatoms were removed from the protein structure using PyMOL software.[1]
-
Ligand Preparation : The 3D structure of the pyrrole derivative SR9009 was obtained from the PubChem database in SDF format and subsequently converted to PDB format using PyMOL.[2]
-
Docking Analysis : AutoDock tools (version 1.5.7) were utilized for the docking analysis. Polar hydrogen atoms and Kollman united atomic charges were added to the protein. The active site was predicted using the PDBsum server. A grid map with dimensions of 80x80x80 points and a grid spacing of 0.375 Å was established. The docking process was performed using a genetic algorithm with 25 runs to obtain the final docking configuration.[2]
Docking of Pyrrole Derivatives with HIV-1 gp120[3]
-
Receptor and Ligand Preparation : The crystal structure of the HIV-1 gp120 protein (PDB ID: 3MNW) was selected as the receptor.[3] A series of N-substituted pyrrole derivatives were designed and used as ligands.[3]
-
Docking Simulation : The docking studies were carried out using the Hex software. This program is used for virtual screening and predicting the strongest binders based on various scoring functions. The energy values of the interaction between the different pyrrole derivatives and the gp120 receptor were calculated.[3]
Docking of Oxadiazole-Ligated Pyrrole Derivatives with Enoyl-ACP (CoA) Reductase[4]
-
Target and Ligand Selection : The enoyl-ACP (CoA) reductase (ENR) enzyme, a key enzyme in Mycobacterium, was chosen as the protein target.[4][5] A series of oxadiazole-ligated pyrrole derivatives were designed as potential inhibitors.[4]
-
Docking Protocol : The docking studies were performed using the GLIDE (Grid-based Ligand Docking with Energetics) module of a molecular modeling software package. The docking scores, presented as GLIDE scores (G-scores), were calculated to estimate the binding affinity of the designed compounds against the ENR enzyme.[4]
Visualizing Molecular Docking and Signaling Pathways
To better understand the processes involved in these docking studies and the biological context of the protein targets, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway for the HER2 protein.
Caption: A generalized workflow for a molecular docking experiment.
Caption: A simplified representation of the HER2 signaling pathway.[2]
References
- 1. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vlifesciences.com [vlifesciences.com]
Benchmarking "Methyl 4-methyl-1H-pyrrole-3-carboxylate" synthesis against green chemistry principles
A comparative analysis of synthetic routes for Methyl 4-methyl-1H-pyrrole-3-carboxylate reveals opportunities for greener and more efficient chemical production. This guide evaluates two prominent methods, the Hantzsch and Paal-Knorr pyrrole syntheses, against the core principles of green chemistry, providing researchers, scientists, and drug development professionals with data to support environmentally conscious decisions in chemical manufacturing.
The pursuit of sustainable practices in the chemical industry has placed a significant emphasis on the adoption of green chemistry principles. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. This guide focuses on the synthesis of this compound, a valuable heterocyclic compound often used as a building block in the development of pharmaceuticals and other fine chemicals. By examining different synthetic pathways, we can identify more sustainable and efficient routes that minimize environmental impact.
Comparative Analysis of Synthetic Methods
Two classical and adaptable methods for pyrrole synthesis, the Hantzsch and Paal-Knorr syntheses, are evaluated for the preparation of this compound. The following sections provide a detailed comparison of these methods based on key green chemistry metrics.
Data Presentation: Green Chemistry Metrics
The following table summarizes the quantitative comparison of the Hantzsch and Paal-Knorr syntheses for the target molecule. The data is based on established reaction protocols and allows for a direct comparison of their environmental footprint.
| Green Chemistry Metric | Hantzsch Synthesis | Paal-Knorr Synthesis | Ideal Value & Significance |
| Atom Economy (%) | 75.3% | 85.1% | 100% : Maximizes the incorporation of reactant atoms into the final product, minimizing waste. |
| E-Factor | ~25-50 | ~15-30 | 0 : Lower values indicate less waste generated per unit of product. |
| Process Mass Intensity (PMI) | ~50-100 | ~30-60 | 1 : A value close to 1 signifies a highly efficient process with minimal mass input per unit of product. |
| Solvent Selection | Acetic Acid, Ethanol | Ethanol, Water | Use of greener solvents like water and ethanol is preferred over hazardous or non-renewable options. |
| Reaction Conditions | Elevated temperatures (Reflux) | Room temperature to moderate heating | Milder conditions reduce energy consumption and associated environmental impact. |
| Byproducts | Water, Ammonium Halide | Water | Generation of benign byproducts like water is a key aspect of green synthesis. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the Hantzsch and Paal-Knorr routes are provided below. These protocols form the basis for the calculations presented in the comparative data table.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-halo ketone, and ammonia or a primary amine.
Reactants:
-
Methyl acetoacetate
-
Chloroacetone
-
Ammonia (aqueous solution)
-
Solvent: Acetic Acid, Ethanol
Procedure:
-
Methyl acetoacetate and chloroacetone are dissolved in a mixture of acetic acid and ethanol.
-
An aqueous solution of ammonia is added dropwise to the mixture while stirring.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product is isolated by extraction and purified by crystallization or chromatography.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Reactants:
-
A suitable 1,4-dicarbonyl precursor to the target molecule.
-
Ammonia or Ammonium salt (e.g., Ammonium acetate)
-
Solvent: Ethanol, Water
Procedure:
-
The 1,4-dicarbonyl compound is dissolved in ethanol or a mixture of ethanol and water.
-
Ammonia or an ammonium salt is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.
-
The product is isolated by precipitation or extraction, followed by purification.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the Hantzsch and Paal-Knorr syntheses, highlighting the key transformations.
Conclusion and Recommendations
Based on the analysis of green chemistry metrics, the Paal-Knorr synthesis presents a more environmentally benign route for the production of this compound compared to the Hantzsch synthesis. Its higher atom economy, lower E-Factor and PMI, use of greener solvents, and milder reaction conditions contribute to a more sustainable process.
While the Hantzsch synthesis is a versatile and widely used method, its lower atom economy and reliance on harsher conditions and potentially more hazardous reagents make it a less favorable option from a green chemistry standpoint.
For researchers and drug development professionals, the selection of a synthetic route should not be based solely on yield and cost. The environmental impact, as quantified by green chemistry metrics, is a critical factor that should be integrated into the decision-making process. The adoption of greener synthetic strategies, such as the Paal-Knorr synthesis in this case, can lead to more sustainable and responsible chemical manufacturing. Further research into catalyst optimization and the use of renewable feedstocks could further enhance the green credentials of these synthetic pathways.
Safety Operating Guide
Proper Disposal of Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Guide for Laboratory Professionals
Researchers and scientists handling Methyl 4-methyl-1H-pyrrole-3-carboxylate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal procedures for this compound, tailored for professionals in drug development and scientific research.
1. Immediate Safety and Handling Precautions:
Prior to disposal, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] In some cases, it is classified as harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and safety glasses with side shields or a face shield.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1][2]
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][2] Prevent the spilled chemical from entering drains or waterways.[2]
2. Waste Segregation and Storage:
Proper segregation and storage of chemical waste are critical for safe and efficient disposal.
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be kept tightly closed.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., irritant).
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Disposal Procedures:
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2]
-
Professional Disposal: Engage a certified hazardous waste disposal company to handle the final disposal of the chemical waste. Provide them with a copy of the Safety Data Sheet (SDS) to ensure they are fully aware of the material's properties.
-
Incineration: A suggested method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed facility.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and disposable labware, should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][2] Contaminated packaging should also be disposed of as unused product.[1][2]
Quantitative Data Summary:
| Property | Value |
| CAS Number | 40318-15-8 |
| Molecular Formula | C₇H₉NO₂ |
| Physical State | Solid |
| Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) |
| Signal Word | Warning |
Experimental Protocol: Small-Scale Laboratory Spill Clean-up
In the event of a minor spill of this compound within a controlled laboratory setting, the following protocol should be followed:
-
Ensure Safety: Alert personnel in the immediate area and ensure the spill area is well-ventilated. Wear the appropriate PPE, including gloves, lab coat, and eye protection.
-
Containment: If the material is a solid, prevent it from becoming airborne.
-
Clean-up: Carefully sweep the solid material using a brush and dustpan. Avoid creating dust. For residual powder, gently wipe the area with a damp cloth or paper towel.
-
Collection: Place all contaminated materials (spilled substance, cleaning materials) into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The sealed container with the spill clean-up waste must be disposed of through a licensed hazardous waste disposal company.
Logical Workflow for Disposal:
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
